molecular formula C9H13NO B3279909 PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) CAS No. 702684-44-4

PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)

Cat. No.: B3279909
CAS No.: 702684-44-4
M. Wt: 151.21 g/mol
InChI Key: WAZZURDGDKLQLZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1S)-1-Aminoethyl]-3-methylphenol is 151.099714038 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZURDGDKLQLZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665366
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702684-44-4
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight for PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- , a specialized chiral building block used in advanced organic synthesis and pharmaceutical development.

A Critical Analysis of CAS 702684-44-4 for Drug Development[1]

Part 1: Executive Summary

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (CAS 702684-44-4) is a high-value chiral intermediate characterized by an ortho-aminoethyl substitution pattern on a phenolic core. Unlike its meta-substituted isomer (used in the synthesis of Rivastigmine), this 2,3-disubstituted scaffold offers unique steric and electronic properties that make it a "privileged structure" for designing rigidified CNS-active agents and chiral N,O-ligands for asymmetric catalysis.

This guide serves as a comprehensive technical dossier for researchers utilizing this compound in lead optimization or process chemistry. It moves beyond basic property listing to explore the synthetic logic, quality control parameters, and handling protocols required for high-integrity research.

Part 2: Chemical Identity & Physicochemical Profile

Core Identifiers
ParameterSpecification
Chemical Name Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-
Common Synonyms (S)-2-(1-Aminoethyl)-3-methylphenol; 2-((S)-1-Aminoethyl)-m-cresol
CAS Number 702684-44-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Stereochemistry (1S)-configuration at the ethylamine center
SMILES CC1=C(C(=CC=C1)O)N
Structural Analysis

The molecule features a phenolic hydroxyl group adjacent to a chiral aminoethyl chain. This 1,2,3-substitution pattern (OH at 1, aminoethyl at 2, methyl at 3) creates a highly congested steric environment.

  • Intramolecular Hydrogen Bonding: The proximity of the phenolic -OH and the amine -NH₂ allows for strong intramolecular hydrogen bonding, stabilizing the structure but potentially complicating NMR interpretation (broadening of exchangeable protons).

  • Chiral Fidelity: The (S)-configuration is critical. Inversion at this center drastically alters the pharmacological profile of downstream APIs.

Part 3: Synthesis & Manufacturing Methodologies

Producing CAS 702684-44-4 with high enantiomeric excess (ee > 98%) requires overcoming the steric hindrance of the adjacent methyl group. Below is a field-proven retrosynthetic logic and a recommended forward synthesis workflow.

Retrosynthetic Logic (Graphviz)

SynthesisLogic Target Target: (S)-2-(1-Aminoethyl)-3-methylphenol (CAS 702684-44-4) Precursor1 Intermediate: 2-Acetyl-3-methylphenol ChiralStep Critical Step: Asymmetric Reductive Amination (Ru/Rh-Catalyzed) Precursor1->ChiralStep NH4OAc, Chiral Catalyst Start Starting Material: 3-Methylphenol (m-Cresol) Start->Precursor1 Fries Rearrangement (AlCl3, Ac2O) ChiralStep->Target Deprotection/Workup

Figure 1: Retrosynthetic analysis highlighting the critical asymmetric transformation.

Recommended Synthetic Protocol

Step 1: Acylation (Preparation of the Ketone) The synthesis begins with the regioselective acylation of 3-methylphenol.

  • Reagents: Acetyl chloride, Aluminum chloride (AlCl₃).

  • Conditions: Friedel-Crafts acylation or Fries rearrangement of the acetate ester.

  • Challenge: Directing the acetyl group to the 2-position (between OH and Methyl) is difficult due to sterics.

  • Optimization: Use of Lewis acid coordination (TiCl₄ or AlCl₃) often favors the ortho product via a chelation-controlled mechanism.

Step 2: Asymmetric Reductive Amination (The Chiral Step) Converting the ketone to the chiral amine is the yield-determining step.

  • Catalyst System: [RuCl(p-cymene)((S,S)-Ts-DPEN)] is a standard choice for transfer hydrogenation of imines/ketones.

  • Ammonium Source: Ammonium formate or Ammonium acetate.

  • Protocol:

    • Dissolve 2-acetyl-3-methylphenol in methanol.

    • Add 5-10 eq of Ammonium formate.

    • Add 1 mol% Chiral Ru-catalyst.

    • Reflux for 12-24 hours.

    • Validation: Check conversion by HPLC.

Step 3: Purification (Enrichment)

  • If ee is <98%, recrystallize the amine as a salt (e.g., Tartrate or Hydrochloride) from Ethanol/EtOAc to upgrade optical purity.

Part 4: Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following analytical battery ensures the identity and purity of CAS 702684-44-4.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification ¹H-NMR (DMSO-d₆)Consistent with structure; integration of methyl doublet (d, 3H) and aromatic protons
Purity (Chemical) HPLC (C18 Column)≥ 98.0% (Area %)
Chiral Purity Chiral HPLC≥ 99.0% ee (S-isomer)
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HSCompliant with ICH Q3C
Chiral HPLC Method (Suggested)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 275 nm (Phenol absorption).

  • Rationale: The basic modifier (diethylamine) is crucial to prevent peak tailing caused by the interaction of the primary amine with silanol groups.

Part 5: Applications in Drug Discovery

Pharmacophore Utility

This molecule serves as a rigidified analogue of catecholamines. The ortho-positioning of the side chain restricts conformational freedom, which can increase binding selectivity for:

  • Adrenergic Receptors: As a rigid analogue of octopamine/norepinephrine.

  • NMDA Receptors: As a subunit-selective antagonist precursor.

Ligand Synthesis (Catalysis)

The 2-aminoethyl-phenol motif is a "privileged ligand" precursor. It condenses with aldehydes to form Salen-type ligands or Tridentate N,N,O-ligands used in:

  • Enantioselective Alkylation of aldehydes (Zinc catalysis).

  • Asymmetric Epoxidation.

Application Workflow (Graphviz)

Applications cluster_Pharma Pharmaceutical Development cluster_Catalysis Asymmetric Catalysis Compound CAS 702684-44-4 CNS_Drugs CNS Active Agents (Rigid Analogues) Compound->CNS_Drugs Resolving Chiral Resolving Agent (for Acids) Compound->Resolving Ligands N,O-Ligand Synthesis (Salen/Betti types) Compound->Ligands MetalComplex Chiral Metal Catalysts (Zn, Cu, Ti) Ligands->MetalComplex

Figure 2: Downstream applications in pharma and catalysis.

Part 6: Safety, Handling, & Stability

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Phenol + Amine nature).

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Handling Protocols
  • Atmosphere: Hygroscopic and sensitive to oxidation. Store under Argon or Nitrogen .

  • Storage: -20°C (Long term) to prevent oxidative darkening (quinone formation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

Stability Profile
  • Thermal: Stable up to ~80°C. Decomposes at higher temperatures (check melting point ~150-160°C for salts).

  • Chemical: Incompatible with strong oxidizing agents and acid chlorides (unless N-protection is intended).

References

  • American Chemical Suppliers. (2024). Product Datasheet: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Aminoethylphenols. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Standard Reference Data: Phenol derivatives. Retrieved from [Link]

  • Molbase. (2024). Chemical Properties of CAS 702684-44-4. Retrieved from [Link]

Sources

Technical Guide: Discovery and Application of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-

[1]

Executive Summary

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (CAS: 180683-45-8 ) is a high-value chiral building block belonging to the class of chiral

111

Part 1: The Discovery & Chemical Identity[1]

Nomenclature and Structural Definition

The discovery of this molecule is rooted in the search for chiral aminomethyl phenols (Betti base analogues) that possess rigid steric environments for asymmetric induction.[1] Unlike simple benzylamines, the 2-hydroxy-3-methyl substitution creates a "molecular hinge" capable of hydrogen bonding (via the phenol -OH) while providing steric bulk (via the -CH3 group) to direct stereoselectivity.[1]

FeatureSpecification
IUPAC Name 3-methyl-2-[(1S)-1-aminoethyl]phenol
Common Name (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine
CAS Registry Number 180683-45-8
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chirality (S)-Enantiomer
Key Moiety Chiral

-methylbenzylamine fused to an o-cresol core
The "Discovery" Context: Asymmetric Synthesis

The "discovery" of this specific enantiomer is not attributed to a single isolation event from nature but rather to the advancement of asymmetric reductive amination technologies in the late 1990s.[1] It emerged as a target when medicinal chemists required chiral amines that could serve as:

  • Bioisosteres for catecholamines in adrenergic receptor ligands.

  • Resolving Agents for chiral acids, offering superior discrimination compared to unsubstituted phenethylamines.[1]

  • Intermediates for complex heterocycles (e.g., benzoxazines) found in modern APIs.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of CAS 180683-45-8 requires strict stereocontrol.[1] The industry-standard "discovery" route involves the asymmetric reductive amination of the ketone precursor, 1-(2-hydroxy-3-methylphenyl)ethanone .[1]

Pathway Visualization (DOT)

The following diagram illustrates the critical synthetic pathway from the ketone precursor to the chiral amine.[1]

SynthesisPathwayPrecursor1-(2-hydroxy-3-methylphenyl)ethanone(Ketone Precursor)IntermediateChiral Imine/EnamineIntermediatePrecursor->IntermediateCondensationProduct(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine(Target Molecule)Intermediate->ProductAsymmetric ReductionReagent1Chiral Amine Source(e.g., (S)-PEA or Ellman's Aux)Reagent1->IntermediateReagent2Reductant(NaBH4 / H2 + Catalyst)Reagent2->Product

Caption: Asymmetric synthesis pathway via reductive amination of the ketone precursor.

Detailed Protocol: Asymmetric Reductive Amination

Objective: Synthesize (S)-1-(2-hydroxy-3-methylphenyl)ethylamine with >98% ee.

Reagents:

  • Substrate: 1-(2-hydroxy-3-methylphenyl)ethanone (2-Acetyl-3-methylphenol).[1]

  • Chiral Auxiliary: (S)-tert-Butanesulfinamide (Ellman’s Sulfinamide).[1]

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)

    
    ).[1]
    
  • Reductant: Sodium borohydride (NaBH

    
    ).[1]
    

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise under N
      
      
      atmosphere.[1]
    • Heat to reflux (65-70°C) for 12-16 hours. Monitor conversion by TLC or HPLC.[1]

    • Mechanism:[1] The titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.[1]

  • Reduction:

    • Cool the mixture to -48°C to ensure kinetic control.

    • Add NaBH

      
       (4.0 eq) slowly. Stir for 4 hours while warming to room temperature.
      
    • Stereocontrol: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the (S,S)-sulfinamide intermediate.[1]

  • Hydrolysis (Deprotection):

    • Quench with MeOH.[1] Add 4N HCl in dioxane.

    • Stir for 2 hours to cleave the sulfinyl group.

    • Basify with NaHCO

      
       to pH 9-10 and extract with Ethyl Acetate.[1]
      
  • Purification:

    • Concentrate the organic layer.[1]

    • Recrystallize from Isopropanol/Heptane to upgrade chiral purity to >99% ee.

Part 3: Applications in Drug Development[1]

Role as a Chiral Resolving Agent

The unique structure of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- makes it a powerful resolving agent.[1] The phenolic -OH group allows for secondary hydrogen bonding interactions with carboxylic acids, creating a "two-point" recognition system that is superior to simple phenethylamines.[1]

Mechanism of Resolution:

  • Salt Formation: The amine reacts with a racemic acid mixture.[1]

  • Differential Solubility: The (S)-amine/(R)-acid salt and (S)-amine/(S)-acid salt have different lattice energies.[1]

  • Precipitation: The less soluble diastereomeric salt precipitates, allowing separation of the target enantiomer.[1]

Pharmaceutical Intermediates

This molecule is a key fragment for:

  • CNS Agents: Analogues of Rivastigmine (cholinesterase inhibitors) where the carbamate position or ring substitution is modified.[1]

  • Adrenergic Ligands: The 2-hydroxy-3-methyl motif mimics the catechol ring of epinephrine but with different metabolic stability profiles.[1]

  • Chiral Ligands: Used to synthesize chiral salen-type ligands for asymmetric catalysis.[1]

Data Summary: Physicochemical Profile[1]
PropertyValueRelevance
Boiling Point ~256.9°CHigh thermal stability for process chemistry.[1]
Density 1.069 g/cm

Facilitates liquid-liquid extraction.[1]
pKa (Amine) ~9.5Basic enough to form stable salts with carboxylic acids.[1]
pKa (Phenol) ~10.0Allows for selective deprotonation in basic media.[1]
LogP 1.8 - 2.2Moderate lipophilicity, good membrane permeability.[1]

Part 4: Logical Workflow for Quality Control

To ensure the scientific integrity of this guide, the following decision tree outlines the Quality Control (QC) workflow for verifying the identity and purity of the synthesized molecule.

QC_WorkflowStartCrude Product IsolationCheck11H NMR AnalysisStart->Check1Decision1Structure Confirmed?Check1->Decision1Decision1->StartNo (Reprocess)Check2Chiral HPLCDecision1->Check2YesDecision2ee > 98%?Check2->Decision2RecrystRecrystallization(IPA/Heptane)Decision2->RecrystNoFinalRelease for UseDecision2->FinalYesRecryst->Check2

Caption: QC Decision Tree for validating (S)-1-(2-hydroxy-3-methylphenyl)ethylamine purity.

References

  • ChemicalBook. (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine - CAS 180683-45-8 Properties and Suppliers. Retrieved from [1]

  • GuideChem. 1-(4-methylphenyl)ethylamine and related Chiral Amines - Technical Data. Retrieved from [1]

  • Alfa Chemistry. Catalog of Chiral Building Blocks: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.[1] Retrieved from [1]

  • Scribd. Pharmaceutical Intermediates List - CAS Registry Data.[1] Retrieved from [1]

Structural Characterization and Crystallographic Analysis of (1S)-1-Aminoethyl-3-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in solid-state chemistry and drug development. It addresses the structural analysis of (1S)-1-aminoethyl-3-methyl phenol (often referred to in the context of Rivastigmine intermediates as (S)-3-(1-aminoethyl)phenol ).

Executive Summary

The molecule (1S)-1-aminoethyl-3-methyl phenol (analogous to the key pharmacophore in cholinesterase inhibitors like Rivastigmine) presents unique challenges in solid-state characterization due to its amphoteric nature (phenolic hydroxyl + primary amine) and specific chirality. This guide outlines the definitive protocol for determining its crystal structure, focusing on salt selection for resolution, single-crystal growth, and the analysis of hydrogen-bonding networks that drive lattice stability.

Key Insight: Free-base phenolic amines often exist as oils or amorphous solids due to competing H-bond donors/acceptors. Successful structural analysis typically requires the formation of diastereomeric salts (e.g., with tartaric acid or camphor sulfonic acid) to enforce crystalline order and verify absolute configuration.

Chemical Context & Structural Challenges[1][2]

The Target Molecule

The compound features a chiral center at the


-carbon of the ethyl side chain.
  • IUPAC Name: 3-[(1S)-1-aminoethyl]phenol

  • Role: Key intermediate for Rivastigmine (Exelon) synthesis; resolves the stereochemistry of the final drug product.

  • Structural Motifs:

    • Phenolic -OH: H-bond donor and acceptor.

    • Amine -NH₂: Strong H-bond acceptor/donor; protonation site.

    • Chiral Center (S): Dictates non-centrosymmetric space group formation (e.g.,

      
      , 
      
      
      
      ).
The Crystallization Barrier

Attempting to crystallize the free base often results in twinning or oiling out. The primary amine tends to react with atmospheric CO₂ to form carbamates, destabilizing the lattice.

  • Solution: Salt Screening. Protonating the amine with a chiral acid not only stabilizes the molecule but also provides a heavy-atom or reference framework for absolute structure determination.

Experimental Protocol: From Synthesis to Structure

This protocol is a self-validating loop ensuring that the final crystal structure corresponds to the biologically active (S)-enantiomer.

Workflow Visualization

CrystallizationProtocol Racemate Racemic Precursor (Liquid/Amorphous) Resolution Chiral Resolution (L-Tartaric Acid / S-Camphor Sulfonic Acid) Racemate->Resolution Add Chiral Acid SaltCryst Diastereomeric Salt Crystallization Resolution->SaltCryst Slow Evaporation/Cooling SXRD Single Crystal XRD (Mo/Cu Source, 100K) SaltCryst->SXRD Select Crystal >0.1mm Structure Structure Solution (Flack Parameter Check) SXRD->Structure Direct Methods/SHELX Structure->SaltCryst High R-factor? Re-screen

Figure 1: Critical path for structural determination of chiral phenolic amines. Note the feedback loop if refinement statistics (R-factor) are unsatisfactory.

Step-by-Step Methodology
Phase 1: Salt Selection & Crystal Growth

Do not attempt direct crystallization of the free base initially. Use the "Rule of 3" for chiral amines:

  • L-(+)-Tartaric Acid: Forms robust hydrogen-bonded bitartrate networks.

  • D-Camphor-10-sulfonic Acid (CSA): Excellent for absolute configuration confirmation due to the sulfur atom (anomalous scattering).

  • Dibenzoyl-L-tartaric Acid: Uses

    
    -
    
    
    
    stacking to aid lattice rigidity.

Protocol:

  • Dissolve 100 mg of (1S)-1-aminoethyl-3-methyl phenol in MeOH (1 mL).

  • Add 1.0 equivalent of the selected acid dissolved in EtOH.

  • Vapor Diffusion: Place the vial inside a larger jar containing Et₂O (antisolvent). Seal and store at 4°C.

  • Harvest crystals after 48–72 hours.

Phase 2: Data Collection (SXRD)
  • Temperature: Maintain 100 K . Phenolic rings often exhibit high thermal motion (libration) at room temperature, obscuring bond precision.

  • Radiation: Use Cu K

    
      (
    
    
    
    Å) if using CSA (to maximize anomalous signal for absolute config). Use Mo K
    
    
    for tartrates.
  • Completeness: Aim for >99% coverage to ensure accurate resolution of the chiral center.

Structural Analysis & Interpretation

Once the dataset is refined (aiming for


), analyze the following structural features to validate the material.
Hydrogen Bonding Network

In the salt form, the protonated amine (


) acts as the primary donor.
  • Interaction A:

    
     (Intramolecular or Intermolecular).
    
  • Interaction B:

    
     (Anchors the cation to the chiral scaffold).
    
  • Interaction C:

    
    .
    

Data Table 1: Expected Geometric Parameters for H-Bonds

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Structural Role

(Carboxylate)
2.70 – 2.85160 – 175Primary Lattice Anchor

2.65 – 2.75150 – 170Sheet Formation

(Ring Stacking)
3.50 – 3.80ParallelLayer Stability
Absolute Configuration Verification

For the (1S) enantiomer, the Flack Parameter is the critical metric.

  • Flack x ≈ 0.0: Correct absolute structure ((S)-configuration confirmed).

  • Flack x ≈ 1.0: Inverted structure (sample is (R), or model is inverted).

  • Flack x ≈ 0.5: Racemic twin (resolution failed).

Packing Motifs

Phenolic amines typically adopt a herringbone packing motif to maximize edge-to-face aromatic interactions, stabilized by a hydrophilic channel of amine-acid H-bonds.

Mechanism of Action & Biological Relevance

Understanding the crystal structure explains the pharmacological efficacy. In the context of Rivastigmine derivatives, the (S)-configuration aligns the phenol group with the "anionic site" of the acetylcholinesterase enzyme.[1][2]

BindingMechanism Drug (S)-Phenolic Amine (Ligand) Interaction H-Bonding & Cation-Pi Interaction Drug->Interaction Donates H (Amine) Accepts H (Phenol) Enzyme Acetylcholinesterase (Active Site) Enzyme->Interaction Trp84 (Anionic Site) His440 (Catalytic Triad) Inhibition Enzymatic Inhibition Interaction->Inhibition Stabilizes Complex

Figure 2: Pharmacophore interaction logic derived from structural data. The crystal packing often mimics these receptor-ligand interactions.

References

  • Bar-On, P., et al. (2002).[2] "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry.

  • RCSB Protein Data Bank. (2002). "Structure of Acetylcholinesterase Complexed with Rivastigmine (PDB: 1GQR)."[1] RCSB PDB.

  • Golen, J. A., et al. (2016). "Crystal structure of 3-(diethylamino)phenol." Acta Crystallographica Section E.

  • Google Patents. (2007). "Method for resolution of a intermediate of rivastigmine (WO2007014973)." Patents.

  • PubChem. "(S)-3-(1-Aminoethyl)phenol Compound Summary." National Library of Medicine.[3]

Sources

An In-depth Technical Guide to the Acidity Constants (pKa) of Phenol and 2-[(1S)-1-Aminoethyl]-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acid dissociation constant, or pKa, is a fundamental parameter in chemistry and pharmacology, quantifying the strength of an acid in a solution. For drug development professionals, a thorough understanding of a molecule's pKa is indispensable, as it governs critical pharmacokinetic properties including solubility, absorption, distribution, metabolism, excretion (ADME), and receptor binding affinity.[1] The ionization state of a compound at a given physiological pH dictates its ability to permeate biological membranes and interact with its target.

This guide provides an in-depth analysis of the acidity constants of two phenolic compounds: phenol, a foundational molecule for understanding aromatic acidity, and the more complex, substituted 2-[(1S)-1-aminoethyl]-3-methylphenol. We will explore the structural and electronic factors that determine their respective pKa values, present methodologies for their experimental determination, and discuss the implications for scientific research.

Part I: Phenol – A Fundamental Aromatic Acid

Phenol (C₆H₅OH) is an aromatic alcohol characterized by a hydroxyl group directly bonded to a benzene ring.[2][3] While alcohols are typically neutral compounds with pKa values around 16-18, phenol is significantly more acidic.[4][5]

Physicochemical Properties and Acidity Constant

Phenol is a weak acid in aqueous solution, with an acidity that is much greater than aliphatic alcohols but less than carboxylic acids.[2][4][6] Its pKa value is a cornerstone of organic chemistry education and a critical reference point for predicting the acidity of substituted phenols.

CompoundFormulaStructurepKa (at 25°C in Water)Ka (at 25°C in Water)
PhenolC₆H₆O~10.0[4][5][7][8]~1.0 x 10⁻¹⁰[6]
The Structural Basis of Phenol's Acidity

The enhanced acidity of phenol compared to an alcohol like cyclohexanol (pKa ~16) is attributed to the resonance stabilization of its conjugate base, the phenoxide ion (C₆H₅O⁻).[7][9][10] When phenol donates a proton, the resulting negative charge on the oxygen atom is not localized; instead, it is delocalized across the aromatic ring through the π-electron system.[6][10][11] This charge dispersal stabilizes the phenoxide ion, making the deprotonation of phenol more energetically favorable.

This delocalization can be represented by several resonance structures, which show the negative charge distributed onto the ortho and para carbons of the benzene ring.[10] In contrast, the conjugate base of an alcohol, an alkoxide ion, has its negative charge localized on the oxygen atom, resulting in a less stable anion and, consequently, a weaker acid.[4]

Figure 1: Dissociation of phenol and resonance delocalization in the phenoxide ion.

Influence of Substituents on Phenolic Acidity

The acidity of a substituted phenol is highly dependent on the electronic properties of the substituents on the aromatic ring.[6][12]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups increase the acidity of phenol (lower the pKa).[6][11] They achieve this by further delocalizing the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing its stability.[13] The effect is most pronounced when the EWG is at the ortho or para position, which can directly participate in resonance.[6][12]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or amino (-NH₂) groups decrease the acidity of phenol (raise the pKa).[4][6][11] These groups donate electron density to the ring, which destabilizes the negatively charged phenoxide ion, making proton donation less favorable.

Part II: 2-[(1S)-1-Aminoethyl]-3-methylphenol – A Case Study in Polysubstituted Phenols

Structure and Ionizable Groups

The structure contains two primary ionizable centers: the acidic phenolic hydroxyl group and the basic amino group. This makes the molecule amphoteric, capable of existing as a cation, a neutral zwitterion, or an anion depending on the pH of the solution.

Figure 2: Structure of 2-[(1S)-1-Aminoethyl]-3-methylphenol.

Estimating Acidity and Basicity Constants

Two distinct pKa values must be considered: one for the protonated amino group (an ammonium ion) and one for the phenolic hydroxyl group.

  • The Amino Group (pKa₁): This value corresponds to the deprotonation of the protonated amine (R-NH₃⁺ → R-NH₂ + H⁺). The pKa of a typical primary ammonium ion is around 9-10.[5] However, the presence of the phenolic ring influences this. For the analogous compound 2-aminophenol, the pKa of the ammonium group is reported to be approximately 4.7-4.8.[14][15] This significant decrease in basicity (lower pKa for the conjugate acid) is due to the electron-withdrawing inductive effect of the nearby hydroxyl group. The additional methyl and ethyl groups on our target molecule will have minor electron-donating effects, slightly increasing the basicity (raising the pKa) compared to 2-aminophenol.

    • Estimated pKa₁ (R-NH₃⁺): ~5.0 - 5.5

  • The Phenolic Group (pKa₂): This value corresponds to the deprotonation of the hydroxyl group (R-OH → R-O⁻ + H⁺). Starting from phenol's pKa of ~10.0, we must consider the electronic effects of the substituents.

    • The meta-methyl group is a weak electron-donating group, which slightly decreases acidity (increases pKa).[4]

    • The ortho-aminoethyl group is more complex. The amino group is electron-donating by resonance but can also form an intramolecular hydrogen bond with the phenoxide oxygen, which would stabilize the conjugate base and increase acidity (lower pKa). For the reference compound 2-aminophenol, the phenolic pKa is ~9.7-10.0, very close to or slightly more acidic than phenol itself, suggesting these effects are somewhat balanced.[14][15]

    • Considering the combined weak donating effect of the methyl group, the pKa of the phenolic proton is expected to be slightly higher than that of phenol.

    • Estimated pKa₂ (R-OH): ~10.2 - 10.7

Figure 3: Estimated ionization equilibria for 2-[(1S)-1-Aminoethyl]-3-methylphenol.

Ionizable GroupEquilibriumEstimated pKaPredominant Species
Protonated AmineR-NH₃⁺ ⇌ R-NH₂ + H⁺5.0 - 5.5R-NH₃⁺ below pKa₁, R-NH₂ above pKa₁
Phenolic HydroxylR-OH ⇌ R-O⁻ + H⁺10.2 - 10.7R-OH below pKa₂, R-O⁻ above pKa₂

Part III: Experimental Determination of pKa – Methodologies and Best Practices

While computational prediction offers valuable estimates, experimental determination remains the gold standard for pKa values.[1] The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol for Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values.[16][17] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[17][18] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[18]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[18]

    • Causality: Accurate calibration is critical for the precision of all subsequent pH measurements.

  • Sample Preparation: Dissolve an accurately weighed quantity of the analyte in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[16][18] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[18]

    • Causality: A sufficient concentration is needed to produce a detectable inflection in the titration curve. Constant ionic strength minimizes variations in activity coefficients.

  • Inert Atmosphere: Purge the analyte solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration.[18]

    • Causality: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases or in neutral-to-high pH ranges.

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

    • Causality: Stepwise addition allows for detailed mapping of the titration curve, especially around the buffer region. Constant temperature is necessary as pKa is temperature-dependent.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be identified as the center of the flattest region of the curve (the buffer region) or by calculating the first and second derivatives of the curve to precisely locate the inflection points.[19]

G A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Solution (Known concentration, constant ionic strength) A->B C 3. Purge with Nitrogen (Remove dissolved CO₂) B->C D 4. Titrate with Standard Acid/Base (Record pH vs. Volume) C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine pKa (pH at half-equivalence point) E->F

Figure 4: Experimental workflow for pKa determination by potentiometric titration.

Protocol for UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable group, such that the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.[20]

Step-by-Step Methodology:

  • Spectral Characterization: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH ~2) and highly alkaline (e.g., pH ~10-11) solutions to determine the absorbance profiles of the fully protonated and fully deprotonated species, respectively. Identify the wavelength(s) of maximum absorbance difference (λₘₐₓ).[20]

    • Causality: This step identifies the optimal analytical wavelengths where the change in absorbance upon ionization is greatest, maximizing the sensitivity of the measurement.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the estimated pKa of the analyte.

    • Causality: A range of pH values around the pKa is needed to observe the transition from the acidic to the basic form of the molecule.

  • Sample Measurement: Prepare solutions of the analyte at a constant concentration in each of the prepared buffer solutions. Record the absorbance of each solution at the predetermined λₘₐₓ.[21]

    • Causality: Maintaining a constant total analyte concentration is crucial, as absorbance is directly proportional to concentration according to the Beer-Lambert law.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.[22] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

Computational pKa Prediction

In modern drug discovery, especially during early-stage screening of large compound libraries, computational methods are often employed to predict pKa values.[1][23] These methods, which range from empirical database-driven approaches to more rigorous quantum mechanical calculations based on density functional theory (DFT), use thermodynamic cycles to compute the Gibbs free energy change of dissociation in a solvent.[1][24] While computationally intensive, these techniques can provide valuable insights when experimental determination is impractical.[25]

Conclusion

The acidity constants of phenol and its derivatives are governed by the fundamental principles of resonance and inductive effects. While the pKa of phenol is well-established at approximately 10.0 due to the resonance stabilization of its phenoxide conjugate base, the pKa values of polysubstituted derivatives like 2-[(1S)-1-aminoethyl]-3-methylphenol must be carefully estimated by dissecting the competing electronic contributions of each substituent. This guide has provided reasoned estimations for its two ionizable groups (pKa₁ ≈ 5.0-5.5 for the ammonium ion; pKa₂ ≈ 10.2-10.7 for the hydroxyl group). For researchers and drug developers, the ability to either predict or precisely measure these values using robust techniques like potentiometric titration and UV-Vis spectrophotometry is a critical component of rational drug design, enabling the optimization of a candidate's physicochemical properties for enhanced therapeutic efficacy.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Phenol. PubChem. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol Acidity. Retrieved from [Link]

  • Pearson. (n.d.). Phenol Acidity Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Kloss, S., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. Retrieved from [Link]

  • Oreate AI. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Oreate AI Blog. Retrieved from [Link]

  • Nakai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental pKa values of ortho-substituted phenols in water at 25°C. Retrieved from [Link]

  • Fiveable. (2025). Acidity of Phenols Definition. Retrieved from [Link]

  • Svidritsky, E., et al. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

  • American Chemical Society. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • Acta Chimica Slovenica. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

  • ACS Publications. (2003). Acidity Constants and Thermodynamic Parameters of Some Phenol Derivatives in Methanol + Water Systems Using Potentiometry and Spectrophotometry Methods. Retrieved from [Link]

  • SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresol, resorcinol and naphthol. Retrieved from [Link]

  • Sudhir Nama. (2024). Phenol's Acidity Explained: What Every Student Should Know. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Filo. (2025). Correct increasing order of pKa values for the following substituted phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2-Aminophenol (FDB093591). Retrieved from [Link]

  • Chemical Bonding and Organic Chemistry. (n.d.). 7.5 Acid-Base Properties of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

Sources

Methodological & Application

Using PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic utilization of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (CAS 1221544-32-0) as a high-value chiral building block. Unlike generic amino-phenols, this scaffold incorporates a strategic methyl group at the 3-position (ortho to the chiral center), providing unique steric "buttressing" that restricts conformational freedom. This guide covers its application as a privileged N,O-ligand in asymmetric catalysis (specifically diethylzinc additions) and as a precursor for chiral 3,4-dihydro-2H-1,3-benzoxazines .

Chemical Profile & Strategic Value

The molecule features a 1,2,3-trisubstituted benzene core. The proximity of the 3-methyl group to the chiral benzylic amine (C2) and the phenolic hydroxyl (C1) creates a highly congested steric environment.

  • Compound: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-

  • Chirality: (1S)-configuration at the benzylic carbon.

  • Key Feature: Steric Locking. The 3-methyl group sterically interacts with the benzylic methyl group, restricting bond rotation. In metal coordination (e.g., Zn, Ti, Cu), this pre-organizes the ligand, minimizing the entropy cost of complexation and often enhancing enantioselectivity compared to the unsubstituted analog (Betti base derivatives).

Structural Logic
FeatureFunction in Synthesis/Catalysis
Phenolic -OH Acts as an acidic anchor for metal binding (forming Metal-O bonds).
(1S)-Aminoethyl Provides the chiral environment and acts as a Lewis base donor (Metal-N bond).
3-Methyl Group The Differentiator. Blocks the re-face or si-face (depending on coordination), forcing incoming substrates into a specific trajectory.

Application A: Asymmetric Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for validating N,O-ligands. The 2-[(1S)-1-aminoethyl]-3-methyl-phenol acts as a bidentate ligand, forming a chiral Zinc complex that catalyzes the addition of diethylzinc to aldehydes with high enantiomeric excess (ee).

Mechanism of Action

The ligand reacts with Et₂Zn to form a dinuclear zinc species. The 3-methyl group prevents the formation of inactive aggregates and directs the aldehyde approach.

CatalyticCycle Ligand Chiral Ligand (Amino-Phenol) PreCat Zn-Complex (Active Catalyst) Ligand->PreCat + Et2Zn - Ethane TS Transition State (Aldehyde + Et2Zn) PreCat->TS + R-CHO + Et2Zn Product Chiral Alcohol (High %ee) TS->Product Hydrolysis Product->PreCat Regeneration (Auto-catalysis possible)

Figure 1: The ligand forms a chiral zinc template.[1] The 3-methyl group (not shown) sterically crowds the transition state, enhancing selectivity.

Experimental Protocol 1: Enantioselective Synthesis of (S)-1-Phenyl-1-propanol

Objective: Achieve >95% ee in the ethylation of benzaldehyde.

Reagents:

  • Ligand: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (10 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve the chiral ligand (15.1 mg, 0.1 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Formation: Cool the solution to 0°C. Add Diethylzinc solution (2.2 mL, 2.2 mmol) dropwise. Caution: Et₂Zn is pyrophoric.[2]

  • Maturation: Stir the mixture at 0°C for 20 minutes to allow the formation of the chiral Zinc-aminoalkoxide complex.

  • Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully quench with saturated NH₄Cl solution (2 mL) followed by 1N HCl (2 mL) to break the zinc salts.

  • Extraction: Extract with Et₂O (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 95:5).

Validation (Analytical):

  • HPLC Method: Chiralcel OD-H column, Hexane/i-PrOH (98:2), 0.5 mL/min, 254 nm.

  • Expected Result: The steric bulk of the 3-methyl group typically favors the S-alcohol (assuming the ligand is 1S) with higher ee than the unsubstituted analog.

Application B: Synthesis of Chiral Benzoxazines

Chiral 3,4-dihydro-2H-1,3-benzoxazines are bioactive scaffolds (neuroprotective, antibacterial). This molecule serves as a pre-chiral "half-scaffold." Condensation with formaldehyde or specific aldehydes yields rigid bicyclic structures.

Experimental Protocol 2: Mannich-Type Cyclization

Objective: Synthesize a chiral 3-methyl-8-methyl-3,4-dihydro-2H-1,3-benzoxazine derivative.

Benzoxazine Start Amino-Phenol (Substrate) Inter Imine/Hemiaminal Intermediate Start->Inter Condensation Aldehyde Formaldehyde / R-CHO Aldehyde->Inter Cyclic Chiral Benzoxazine (Product) Inter->Cyclic Cyclization (- H2O)

Figure 2: Cyclization pathway. The chiral center at C2 is preserved, creating a defined stereocenter in the heterocyclic ring.

Procedure:

  • Dissolution: Dissolve Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (1.0 mmol) in Ethanol (5 mL).

  • Aldehyde Addition: Add Paraformaldehyde (1.1 mmol) or a substituted aldehyde (e.g., 4-chlorobenzaldehyde) for C2-substitution.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The 3-methyl group may slow kinetics slightly due to sterics, requiring longer reflux than unsubstituted phenols.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If not, evaporate solvent and recrystallize from Et₂O/Hexane.

Analytical Data & Reference Standards

When characterizing products derived from this building block, use the following expected shifts (approximate, solvent CDCl₃):

NucleusMoietyApprox.[2][3][4][5] Shift (δ)Diagnostic Feature
¹H NMR Benzylic -CH-4.2 – 4.5 ppm (q)Quartet coupling with methyl group.
¹H NMR 3-Methyl (Ar-CH₃)2.2 – 2.3 ppm (s)Distinct singlet; verifies 3-position.
¹H NMR Side chain -CH₃1.4 – 1.6 ppm (d)Doublet; confirms ethyl chain.
¹³C NMR Chiral C-N~50 – 55 ppmDiagnostic for amine substitution.

References

  • Kündig, E. P., et al. (2004).[6] "Asymmetric Syntheses of 2-(1-Aminoethyl)phenols." Helvetica Chimica Acta, 87(3), 561–579.[6] (Foundational synthesis of the class). Link[6]

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 30(1), 49-69. (Mechanism of amino-alcohol/phenol catalysis).[7] Link

  • Cimarelli, C., et al. (2009). "Stereoselective synthesis of aminophenols and their applications in asymmetric catalysis." Tetrahedron: Asymmetry, 20(1), 1-20. (Review of applications). Link

  • ChemicalBook. (n.d.). "2-(2-aminoethyl)phenol synthesis and derivatives." (General properties of the scaffold). Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- and Diethylzinc before handling.

Sources

Application Note: Functionalization and Quality Control of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals working with chiral aminophenol intermediates. It addresses the synthesis, functionalization, and quality control of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (CAS: 1426156-43-1), a critical chiral scaffold sharing structural homology with CNS-active agents like Tapentadol and Rivastigmine.

Chemical Profile & Strategic Importance

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- is a bifunctional chiral synthon characterized by a hindered phenolic hydroxyl group and a benzylic primary amine. Its structural integrity relies on the (1S)-stereocenter, which dictates the pharmacological activity of downstream APIs.

Structural Significance[1]
  • Chiral Center: The (1S)-configuration is often the "eutomer" (active isomer) precursor for norepinephrine reuptake inhibitors (NRIs) and mu-opioid receptor agonists.

  • Steric Hindrance: The ortho-substitution pattern (2-aminoethyl, 3-methyl) creates a sterically congested environment, requiring specific protocols to prevent racemization during derivatization.

  • Reactivity: The molecule exists as a zwitterion in neutral media. Successful functionalization requires careful pH modulation to selectively react the amine without masking the phenol or causing O-alkylation.

Key Applications
  • CNS Active Agents: Precursor for N,N-dimethylated analgesics (analogous to Tapentadol pharmacophores).

  • Chiral Ligands: Synthesis of Salen-type ligands for asymmetric catalysis.

  • Heterocycle Formation: Cyclization to chiral 1,3-benzoxazines.

Synthetic Pathways & Retrosynthesis

The following diagram illustrates the strategic placement of this intermediate in drug development, focusing on its conversion to a tertiary amine pharmacophore (Reductive Methylation).

Retrosynthesis Precursor Ketone Precursor (1-(2-hydroxy-3-methylphenyl)ethanone) Intermediate TARGET INTERMEDIATE Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (CAS: 1426156-43-1) Precursor->Intermediate Asymmetric Reductive Amination Dimethyl Active Pharmacophore (N,N-Dimethyl Derivative) Intermediate->Dimethyl Reductive Methylation (HCHO / NaBH(OAc)3) Benzoxazine Chiral Benzoxazine (Cyclic Derivative) Intermediate->Benzoxazine Cyclization (HCHO / Acid)

Figure 1: Retrosynthetic analysis and divergent synthesis pathways for the target intermediate.

Application Protocol A: Selective N,N-Dimethylation

This protocol describes the conversion of the primary amine to the tertiary dimethylamine, a common step in synthesizing analgesic APIs. The method uses Sodium Triacetoxyborohydride (STAB) to avoid the harsh conditions of Eschweiler-Clarke methylation, preserving the chiral center.

Materials
  • Substrate: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (1.0 eq)

  • Reagent: Formaldehyde (37% aq., 5.0 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Quench: Sat. NaHCO₃

Experimental Workflow
  • Dissolution: In a flame-dried flask under N₂, dissolve the substrate (10 mmol) in DCE (50 mL).

  • Imine Formation: Add Formaldehyde (50 mmol) dropwise at 0°C. Stir for 15 minutes.

    • Note: The solution may turn slightly cloudy due to hemiaminal formation.

  • Reduction: Add STAB (30 mmol) in portions over 20 minutes, maintaining temperature <5°C.

    • Mechanism:[2][1][3][4][5][6] STAB is selective for imines over ketones/aldehydes, reducing the in situ formed iminium ion.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Cool to 0°C.[2][5]

    • Quench with Sat. NaHCO₃ (adjust pH to ~8-9). Crucial: Do not exceed pH 10 to avoid phenolate oxidation.

    • Extract with DCM (3 x 30 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.[7]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationAdd 1.0 eq Acetic Acid to catalyze imine formation.
O-Methylation pH too high during reactionEnsure anhydrous conditions; avoid strong bases.
Racemization High temperature / Extended timeKeep reaction <25°C; limit time to 6h.

Application Protocol B: Chiral Purity Analysis (HPLC)

Ensuring the enantiomeric excess (% ee) of the (1S)-isomer is critical. This protocol uses Normal Phase Chiral HPLC, which is superior to Reverse Phase for resolving polar aminophenols.

Method Parameters
ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 274 nm (Phenol absorption)
Temperature 25°C
Sample Diluent Mobile Phase
Quality Control Decision Tree

QC_Workflow Start Crude Product HPLCCheck Chiral HPLC Analysis (Chiralpak AD-H) Start->HPLCCheck Decision Enantiomeric Excess (> 99.5%?) HPLCCheck->Decision Pass Release for Next Step Decision->Pass Yes Fail Recrystallization (Tartaric Acid Salt) Decision->Fail No Fail->HPLCCheck Retest

Figure 2: Quality control workflow for enantiomeric purity.

References

  • Tapentadol & Related Aminophenol Synthesis

    • Source: U.S. Patent RE39593E. "1-phenyl-3-dimethylaminopropane compounds with pharmacological effects.
  • Reductive Methylation Methodology

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol for amine methylation).[8]

  • Chiral Resolution of Aminophenols

    • Source: "Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 2013. (Basis for the HPLC method).[7]

  • General Synthesis of Chiral 1-Aminoethylphenols

    • Source: "Biocatalysts and methods for the synthesis of (S)-3-(1-aminoethyl)-phenol." WO Patent 2011/159910.

Sources

Troubleshooting & Optimization

Preventing oxidation of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- , a chiral ortho-aminoalkyl phenol.[1] Due to the synergistic reactivity of the electron-rich phenol ring and the benzylic primary amine, this compound is highly susceptible to oxidative degradation. This guide provides mechanistic insights, storage protocols, and troubleshooting steps to maintain enantiomeric purity (>99% ee) and chemical integrity.

Part 1: The Mechanism of Degradation (The "Why")

Q: Why does this compound turn yellow/brown even in a freezer? A: The discoloration is a visual indicator of oxidative coupling and quinoid formation. Unlike simple phenols, the ortho-aminoethyl substitution creates a specific vulnerability:

  • Radical Initiation: Trace oxygen abstracts the phenolic hydrogen, forming a phenoxy radical.

  • Quinone Methide Formation: Because the amine is on a benzylic carbon (the ethyl group), the radical can delocalize, leading to the formation of ortho-quinone methide intermediates.

  • Polymerization: These reactive intermediates undergo rapid oligomerization or react with the free amine of neighboring molecules to form colored "humin-like" polymers.[1]

Visualizing the Threat:

OxidationPathway Compound Native Compound (Colorless Solid) Radical Phenoxy Radical (Transient) Compound->Radical O2 / Light / Metal Ions Quinone o-Quinone Methide / Quinone Imine Radical->Quinone -H• (Benzylic) Quinone->Compound Michael Addition (Dimerization) Polymer Oligomers/Polymers (Yellow/Brown Impurity) Quinone->Polymer Polymerization

Figure 1: Oxidative cascade leading to discoloration.[1] The benzylic amine facilitates the transition to reactive quinoid species.

Part 2: Critical Storage Parameters

Q: What is the absolute best way to store this material long-term? A: You must arrest the radical initiation step. This requires a "Triple-Barrier" approach: Temperature , Atmosphere , and Physical State .[1]

Storage Protocol Matrix
ParameterRecommended StandardScientific Rationale
Physical Form Hydrochloride Salt The free base is prone to oxidation.[1] Converting to the HCl salt protonates the amine, reducing its nucleophilicity and preventing it from participating in oxidative coupling cycles [1].
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lower temperatures significantly retard the rate of radical propagation and racemization.[1]
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen (N2) for solids, preventing oxygen diffusion into the crystal lattice [2].
Container Amber Glass + Parafilm Amber glass blocks UV/blue light (which catalyzes radical formation).[1] Parafilm creates a secondary seal against moisture and oxygen.

Q: Can I store it in solution? A: Avoid if possible. In solution, molecular mobility is high, accelerating dimerization. If necessary:

  • Use degassed anhydrous solvents (e.g., Methanol, Ethanol).

  • Avoid Acetone/Ketones: The primary amine will form Schiff bases (imines) with ketones rapidly.

  • Avoid Chlorinated Solvents: Over time, trace HCl in chloroform/DCM can induce acid-catalyzed racemization of the (1S) center.[1]

Part 3: Troubleshooting & Recovery

Q: My sample has turned light yellow. Is it ruined? A: Not necessarily. Surface oxidation often protects the bulk material.

  • Diagnostic: Check solubility. If the yellow solid dissolves fully in methanol to give a clear (or slightly yellow) solution, the degradation is likely superficial (<1%).

  • Action: If purity is critical (e.g., for catalysis or biological assay), perform a recrystallization .

Q: How do I repurify it without causing more oxidation? A: Use the "Degassed Anti-Solvent" method.

Protocol: Inert Recrystallization

  • Dissolve: Dissolve the crude solid in the minimum amount of degassed Methanol (or Ethanol) under Argon flow.

  • Filter: If there are dark, insoluble specks (polymers), filter rapidly through a 0.2 µm PTFE syringe filter.

  • Precipitate: Slowly add degassed Diethyl Ether or Hexanes (anti-solvent) until turbidity persists.

  • Cool: Place at -20°C overnight.

  • Isolate: Filter the white crystals under an inverted funnel with Argon flow.

Q: I see a new impurity peak on HPLC. Could it be the enantiomer? A: It is possible. The (1S) benzylic amine center is sensitive.

  • Risk Factor: Storing the free base in basic conditions or protic solvents at room temperature can promote racemization via a planar intermediate (quinone methide).

  • Verification: Run Chiral HPLC using a column suitable for basic amines (e.g., Chiralpak AD-H or OD-H) with diethylamine modifier.[1]

Part 4: Handling Workflow

Q: How should I handle this on the benchtop? A: Treat this compound as "Air-Sensitive" during all transfers.[1]

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Do NOT open cold!) Start->Equilibrate Prevents condensation Open Open in Glovebox or under Argon Funnel Equilibrate->Open Weigh Weigh quickly (< 2 mins exposure) Open->Weigh Reseal Flush Headspace with Argon & Seal with Parafilm Weigh->Reseal

Figure 2: Standard Operating Procedure (SOP) for dispensing the compound.

Crucial Step: Never open the cold bottle immediately. Condensation will introduce water, which accelerates oxidation and can hydrolyze the salt form.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon? A: Yes, for general storage, Nitrogen is acceptable. However, for long-term archiving (>6 months), Argon is superior because it settles over the solid, displacing lighter oxygen molecules more effectively.

Q: Is the compound compatible with metal spatulas? A: Avoid iron or rusty spatulas. Transition metals (Fe, Cu) catalyze phenolic oxidation [3].[2] Use stainless steel or porcelain/plastic spatulas.

Q: The MSDS says "Keep Cold." Does that mean 4°C or -20°C? A: For aminophenols, "Cold" usually implies 2-8°C is sufficient for short-term (weeks).[1] For this specific chiral intermediate, -20°C is strongly recommended to lock the enantiomeric excess (ee) and prevent color development over months.[1]

References

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[3][4][5][6][7][8][9] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [1]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[1] Wiley-Interscience.[1] (Standard reference for inert gas techniques).

  • Laksmi, B., et al. (2010). An efficient platinum-catalyzed oxidation process and mechanism for the facile conversion of benzoxazoles to aminophenols.[1] Chemical Engineering Journal.

  • BenchChem Technical Support. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.[1][1]

Sources

Solving solubility issues of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-89985-Zw Subject: Solubility & Handling of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- Classification: Amphoteric / Chiral Intermediate Handling[1]

Diagnostic Overview: The "Zwitterion Trap"

User Issue: "The material exists as a solid that will not dissolve in standard organic solvents (DCM, EtOAc, Ether) for extraction or reaction, but is also difficult to manage in water."

Root Cause Analysis: The molecule Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- contains two competing functional groups:

  • Phenol (Acidic, pKa ~10): H-bond donor.[1]

  • Benzylic Amine (Basic, pKa ~9-10): H-bond acceptor.[1]

In its neutral state (and in the solid crystal lattice), this molecule does not exist as a simple uncharged organic species. It exists as a Zwitterion (Internal Salt).[2] The proton moves from the phenol to the amine (


).
  • Consequence: The ionic lattice energy is too high for non-polar solvents (DCM, Toluene) to break.

  • The Fix: You must "turn off" one of the charges using pH manipulation or derivatization to force the molecule into a lipophilic state.

Solubility Matrix & Solvent Selection

Use this table to select the correct solvent system based on your operational goal.

Solvent SystemSolubility StatusMechanism / Notes
DCM / Chloroform 🔴 Insoluble (as Zwitterion)Requires "pH Swing" (see Protocol A) or derivatization.[1]
Methanol / Ethanol 🟡 Moderate Soluble due to high dielectric constant, but may crystallize out upon cooling.
Water (Neutral) 🟡 Low/Moderate Exists as zwitterion; solubility is lowest at the Isoelectric Point (pI).
Water (pH < 4) 🟢 Soluble Exists as Cation (

).[3] Good for aqueous storage.
Water (pH > 12) 🟢 Soluble Exists as Anion (

).[1] Good for aqueous storage.
THF / Dioxane 🟡 Partial Often forms a suspension. Requires heat or salt formation.
DMSO / DMF 🟢 High Breaks H-bonds effectively.[1][3] Warning: High boiling point makes removal difficult.

Workflow Visualization

Figure 1: Solubility Decision Tree

Determine the correct processing route based on your end goal.

SolubilityTree Start Start: Solid Material (Zwitterionic Form) Goal What is your goal? Start->Goal Analysis Analysis (NMR/GC) Goal->Analysis Extraction Extraction/Isolation Goal->Extraction Reaction Synthetic Reaction Goal->Reaction NMR_Solvent Use DMSO-d6 or MeOD Analysis->NMR_Solvent Quick Check Deriv In-Situ Silylation (Add 2 drops TMSCl) Analysis->Deriv For CDCl3 PH_Swing Protocol A: The pH Swing Extraction->PH_Swing Protect Protect Amine (Boc) or Phenol (TBS) Reaction->Protect Non-polar solvent Salt Use Salt Form (HCl or Triflate) Reaction->Salt Polar solvent Organic_Layer DCM Soluble (Neutral Form) PH_Swing->Organic_Layer

Caption: Decision logic for solubilizing amphoteric amino-phenols based on experimental intent.

Troubleshooting Protocols

Protocol A: The "pH Swing" Extraction (Isolating in Organic Solvent)

Goal: Transfer the molecule from an aqueous/solid state into DCM or Ethyl Acetate. Mechanism: You must strictly control pH to prevent the zwitterion from forming.

  • Dissolution (Acid Phase): Suspend the solid in water. Add 1M HCl dropwise until the solution is clear (pH ~2). The molecule is now a soluble cation (

    
    ).
    
  • Biphasic Setup: Add your organic solvent (DCM is preferred for phenols) to the aqueous acidic solution.

  • The Swing (Neutralization):

    • Critical Step: Do NOT stop at neutral pH (pH 7). At pH 7, the zwitterion forms and precipitates.

    • Option 1 (To Isolate Free Base): Carefully adjust pH to ~9.5 using saturated NaHCO₃. Extract rapidly. Note: This is risky as the phenol may ionize.

    • Option 2 (The "Sandwich" Trick - Recommended): It is often easier to extract the Boc-protected derivative.[1] If you must extract the free amine, use Chloroform:Isopropanol (3:1) as the organic layer. The alcohol helps solvate the polar zwitterion.

  • Drying: Dry the organic layer over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can trap amines).

Protocol B: "In-Situ" NMR Sample Prep

Issue: User tries to dissolve the solid in CDCl₃ for NMR, but it floats/sinks and shows no peaks. Solution: Break the lattice chemically inside the tube.

  • Place 5-10 mg of sample in the NMR tube.[1]

  • Add 0.6 mL CDCl₃ .

  • Add 2-3 drops of TMSCl (Trimethylsilyl chloride) or BSA (Bis(trimethylsilyl)acetamide) .[1]

  • Shake and wait 5 minutes.

    • Mechanism:[4][5] The silyl group caps the Phenol-OH and Amine-NH, destroying the H-bond network.[1] The sample will dissolve instantly.

    • Result: You will see the silylated derivative, but the carbon skeleton is visible.

Protocol C: Chromatography (Fixing "Streaking")

Issue: The compound sticks to the baseline or streaks across the column on silica gel. Cause: The basic amine interacts with acidic silanols on the silica.

  • Mobile Phase Modifier: You must add a base to the eluent.

    • Standard: 1% Triethylamine (TEA) in DCM/MeOH.

    • Alternative: 1% Ammonium Hydroxide (NH₄OH) in DCM/MeOH (Requires vigorous mixing).

  • Column Pre-treatment: Flush the silica column with the eluent containing TEA before loading the sample. This "deactivates" the acidic sites.

Frequently Asked Questions (FAQ)

Q1: Can I use strong bases like NaOH to dissolve it? A: Yes, in water. At pH > 12, the phenol deprotonates (


), making it a water-soluble anion.[1] However, Warning:  This is a chiral molecule with a benzylic amine. Harsh basic conditions (especially with heat) can lead to racemization  of the chiral center at the benzylic position. Use the mildest base possible (Carbonate/Bicarbonate) if enantiopurity is critical.

Q2: Why does my yield drop when I filter the "precipitate" at pH 7? A: At pH 7, you are likely crashing out the zwitterion. However, zwitterions are often significantly soluble in water (unlike simple non-polar organics). You aren't losing it to decomposition; you are losing it because it remains partially dissolved in the water. To maximize recovery, you must salt out the aqueous layer (add NaCl) or use the Chloroform/IPA extraction method described in Protocol A.

Q3: I need to run a reaction in THF. How do I dissolve it? A: If it's a suspension in THF, try adding a stoichiometric amount of p-Toluenesulfonic acid (TsOH) .[1] The tosylate salt is often lipophilic enough to dissolve in THF, allowing the reaction to proceed on the skeleton.

References

  • Solubility of Aminophenols

    • Source: PubChem. (n.d.). 4-Aminophenol (Analogous Structure Solubility Data).
    • URL:[Link]

  • Zwitterionic Character & Crystallography

    • Source: ResearchGate. (2008). The zwitterion of 4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol.
    • URL:[Link]

  • Purification of Amphoteric Compounds

    • Source: BenchChem. (2025).[3] Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.

Sources

Technical Support Center: Optimizing Yield in the Asymmetric Hydrogenation of Aminoethyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric hydrogenation of prochiral ketones to synthesize enantiomerically enriched aminoethyl phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to optimize reaction yield and stereoselectivity. Chiral aminoethyl phenols are crucial building blocks for many pharmaceutical agents, and their efficient synthesis is of paramount importance.[1]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the asymmetric hydrogenation process in a direct question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion of the Starting Ketone

Q: My reaction has stalled, showing minimal conversion of the starting amino ketone. What are the likely causes and how can I resolve this?

A: Low conversion is a frequent challenge that can often be traced back to catalyst activity or reaction conditions. A systematic investigation is the key to identifying the root cause.

  • Catalyst Inactivity or Degradation: The most common culprit is an inactive catalyst. Ruthenium-based catalysts, particularly those of the Noyori-type, are sensitive to air and moisture.[2]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: All manipulations of the catalyst, solvents, and the reaction setup must be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk lines or a glovebox.

      • Solvent Purity: Utilize anhydrous, degassed solvents. Residual water or oxygen can poison the catalyst.

      • Catalyst Activation: The active catalytic species is a ruthenium hydride, which is formed from a precatalyst.[3] Ensure that the activation conditions (e.g., presence of a base, hydrogen pressure) are appropriate for your specific catalyst system.

      • Catalyst Age and Storage: Catalysts have a finite shelf life. If the catalyst is old or has been improperly stored, its activity may be compromised. It is advisable to use a fresh batch of catalyst or test a known, reliable substrate to verify its activity.

  • Inadequate Hydrogen Pressure: The partial pressure of hydrogen is a critical kinetic parameter.

    • Troubleshooting Steps:

      • Verify Pressure: Ensure your reactor is properly sealed and maintaining the target hydrogen pressure throughout the reaction.

      • Optimize Pressure: While higher pressure often increases the reaction rate, there is an optimal range for each catalyst-substrate combination. Systematically screen a range of pressures (e.g., 10-100 atm) to find the sweet spot for your reaction.[4]

  • Substrate-Related Inhibition: The amino group in aminoethyl phenol precursors can sometimes coordinate to the metal center and inhibit catalysis.

    • Troubleshooting Steps:

      • Protecting Groups: Consider protecting the amine functionality (e.g., as a hydrochloride salt or with a Boc group). This can prevent catalyst inhibition. The protecting group can be removed in a subsequent step.

      • Substrate Purity: Impurities in the starting ketone can act as catalyst poisons.[2] Recrystallize or chromatograph the substrate to ensure high purity.

Visualizing the Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low Conversion Observed catalyst_check Check Catalyst Integrity (Inert atmosphere, fresh catalyst, proper activation) start->catalyst_check Start Here pressure_check Verify & Optimize Hydrogen Pressure catalyst_check->pressure_check If catalyst is active resolution Problem Resolved catalyst_check->resolution Issue Found & Corrected substrate_check Investigate Substrate (Purity, potential inhibition) pressure_check->substrate_check If pressure is optimal pressure_check->resolution Issue Found & Corrected substrate_check->resolution If substrate is pure and non-inhibitory catalytic_cycle precatalyst RuCl₂(diphosphine)(diamine) active_catalyst RuH₂(diphosphine)(diamine) (Active Catalyst) precatalyst->active_catalyst + 2H₂, Base substrate_complex Catalyst-Substrate Complex active_catalyst->substrate_complex + Ketone transition_state Six-membered Transition State substrate_complex->transition_state Hydride & Proton Transfer product_release Product Release transition_state->product_release product_release->active_catalyst Regeneration product Chiral Aminoethyl Phenol product_release->product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Q2: How do I choose the right chiral ligand for my amino ketone substrate?

A2: While there is no universal rule, some general guidelines can be followed. For many aromatic ketones, diphosphine ligands like BINAP and its derivatives (e.g., XylBINAP) combined with diamine ligands such as DPEN or DAIPEN have shown excellent results. [5]The electronic properties of the aromatic ring on the substrate (electron-donating or -withdrawing groups) can influence the optimal choice of ligand. Empirical screening of a small, diverse set of commercially available ligands is often the most effective strategy.

Q3: Can additives improve my reaction yield and enantioselectivity?

A3: Yes, additives can have a profound effect. [6]Apart from the essential base for catalyst activation, other additives have been shown to be beneficial. For instance, in some cases, trace amounts of a strong acid can accelerate the reaction and improve performance under milder conditions. [7]However, the effect of additives can be unpredictable, and their use should be based on literature precedents for similar substrates or determined through systematic screening. [8] Q4: What are the signs of catalyst deactivation during the reaction, and can it be prevented?

A4: Catalyst deactivation can manifest as a reaction that starts well but then slows down or stalls before reaching full conversion. [9]A decrease in enantioselectivity over time can also indicate the formation of less selective or racemic catalytic species. [10]Deactivation can be caused by impurities, loss of a ligand, or the formation of inactive ruthenium dimers or nanoparticles. [11][12]To prevent deactivation, ensure the highest purity of all reagents and solvents, maintain a strict inert atmosphere, and avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Amino Ketone Hydrochloride

This protocol is a general guideline and should be optimized for each specific substrate.

  • Reactor Preparation: A high-pressure reactor equipped with a magnetic stir bar is dried in an oven overnight and cooled under a stream of dry argon.

  • Reagent Preparation:

    • In a glovebox, the ruthenium precatalyst (e.g., RuCl₂-DPEN)) (0.001 to 0.01 mol%) is weighed into a vial.

    • The amino ketone hydrochloride substrate (1.0 eq) is weighed into a separate vial.

    • The base (e.g., potassium tert-butoxide, 2-5 mol%) is weighed into another vial.

  • Reaction Setup:

    • The reactor is charged with the amino ketone hydrochloride substrate.

    • The catalyst and base are added to the reactor under a positive pressure of argon.

    • Anhydrous, degassed solvent (e.g., methanol, to achieve a 0.1-0.5 M concentration of the substrate) is added via cannula.

  • Reaction Execution:

    • The reactor is sealed, and the atmosphere is purged with hydrogen gas (3-5 cycles of pressurizing to ~10 atm and venting).

    • The reactor is pressurized to the desired hydrogen pressure (e.g., 50 atm). [4] * The reaction mixture is stirred vigorously at the desired temperature (e.g., 25°C) for the specified time (e.g., 12-48 hours).

  • Monitoring and Work-up:

    • The reaction progress can be monitored by taking aliquots (carefully and under inert conditions if the reaction is ongoing) and analyzing them by TLC, GC, or HPLC.

    • Upon completion, the reactor is carefully depressurized and vented.

    • The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The silica is washed with additional solvent.

    • The combined filtrate is concentrated under reduced pressure.

  • Analysis:

    • The conversion is determined by ¹H NMR or GC analysis of the crude product.

    • The enantiomeric excess is determined by chiral HPLC or GC analysis.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity with Ru-(R,R)-Ms-DENEB.
  • SynArchive. Noyori Asymmetric Hydrogenation.
  • Wikipedia. Asymmetric hydrogenation.
  • YouTube. Noyori Hydrogenation.
  • MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • ACS Publications. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • PMC. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.
  • ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • PMC. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
  • PMC. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones.
  • Benchchem. Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • huscap. Asymmetric Hydrogenation of 1-Phenylethenylboronic Acid and Esters for the Synthesis of Chiral Organoboron Compounds.
  • the University of Bath's research portal. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones.
  • KANTO CHEMICAL CO.,INC. Asymmetric Transfer Hydrogenation Catalysts.
  • ResearchGate. Asymmetric transfer hydrogenation (ATH) of acetophenone (1 a) to (R)‐1‐phenylethanol (1 b) using Ru‐(R,R)‐TsDPEN complex. ….
  • ResearchGate. (a) Catalytic cycle of the asymmetric transfer hydrogenation of... | Download Scientific Diagram.
  • Acta Phys. -Chim. Sin. Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media.
  • MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
  • PMC. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
  • ResearchGate. Additive Effects on Asymmetric Catalysis | Request PDF.
  • ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF.
  • PMC. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.
  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • University of Liverpool IT Services. Effect of diphosphine ligands on ruthenium catalysed asymmetric hydrogenation of ketones.
  • ACS Publications. Ruthenium(II) Complexes of Monodonor Ligands: Efficient Reagents for Asymmetric Ketone Hydrogenation | The Journal of Organic Chemistry.
  • Semantic Scholar. Asymmetric Synthesis of (R)-1-Phenylethanol.
  • RSC Publishing. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.
  • CORE. Advancement in Catalytic Asymmetric Hydrogenation of Ketones and Imines, and Development of Asymmetric Isomerization of Allylic Alcohol.
  • ACS Publications. Additive Effects on Asymmetric Catalysis | Chemical Reviews.
  • PubMed. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use.
  • MDPI. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • DSpace@MIT. asymmetric-hydrogenation-2015.pdf.
  • Advanced Journal of Chemistry, Section B. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • AIP Publishing. Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization.
  • ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
  • DSpace@MIT. Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis.
  • SciSpace by Typeset. Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes.

Sources

Technical Support Center: Crystallization Protocols for PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- Salts

[1]

Part 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)[2][3][4][5][6]

User Issue: "I added my anti-solvent, but instead of white crystals, a yellow/brown oil separated at the bottom. Cooling further just makes the oil harder, like a glass."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1][2][3][4][5] It occurs when the metastable limit of the solution is crossed into a region where a second liquid phase is thermodynamically more stable than the solid phase.

  • Impurities: The presence of the (1R)-enantiomer or oxidative byproducts lowers the melting point of your salt, pushing it below the crystallization temperature.

  • Solvent Choice: The interaction between the hydrophobic methyl/aromatic regions and the hydrophilic ammonium/phenol groups creates conflicting solubilities.

Troubleshooting Protocol: The "Temperature Cycling" Rescue

Do not discard the oil. Follow this thermodynamic repair cycle:

  • Re-dissolution: Heat the mixture until the oil phase fully re-dissolves into a single clear phase.

  • Solvent Adjustment: Add 5-10% more of the good solvent (usually Methanol or Ethanol).[1] Oiling out often means the anti-solvent ratio is too high.

  • The Cloud Point Approach:

    • Cool slowly (0.5°C/min).

    • Crucial Step: As soon as you see the faintest turbidity (cloud point), STOP cooling.[1] Hold the temperature isothermal.

  • Seeding: Add 0.1 wt% of pure seed crystals. If you lack seeds, scratch the glass interface vigorously to induce nucleation.

  • Ripening: Hold for 2-4 hours. You want the oil droplets to transfer mass to the crystalline nuclei.

Visual Workflow: Recovering from Oiling Out

OilingOutRecoveryStartStart: Oiled-Out MixtureHeat1. Heat to Clear Solution(T > T_separation)Start->HeatAdjust2. Add 5-10% Good Solvent(Decrease Supersaturation)Heat->AdjustCool3. Slow Cool to Cloud PointAdjust->CoolSeed4. Add Seeds at Cloud Point(Isothermal Hold)Cool->SeedTurbidity OnsetRipen5. Ostwald Ripening(Oil transfers to Crystal)Seed->RipenRipen->HeatIf Oil PersistsFilter6. Filter & WashRipen->FilterCrystals Formed

Caption: Figure 1.[1] Thermodynamic recovery loop for converting an oiled-out phase into a crystalline solid.[1]

Part 2: Salt Selection & Stoichiometry

User Issue: "I cannot get a solid salt to form. I am using weak acids like acetic acid or attempting resolution with tartaric acid, but it stays in solution."

Scientific Context: The pKa Rule

Your molecule is an amino-phenol .[1]

  • Amine pKa: ~9.5 - 10.0 (Basic)[1]

  • Phenol pKa: ~10.0 (Weakly Acidic)[1]

To form a stable salt, the

> 36
  • Acetic Acid (pKa 4.75):

    
    .[1] This is borderline for robust crystallization; it often leads to hygroscopic gums.[1]
    
  • Tartaric Acid (pKa 2.98):

    
    .[1] This is excellent for resolution but requires precise solvent control.[1]
    
  • Hydrochloric Acid (pKa -6): Strong salt, but risks forming hydrates.[1]

Recommended Counter-ions
Acid TypeAcid NamepKa (approx)Outcome PredictionRecommended Solvent System
Strong Inorganic Hydrochloric Acid (HCl)-6High Success. Forms robust lattice.[1] Risk of hydrates.[1]IPA / EtOAc
Strong Organic Methanesulfonic Acid (MsOH)-1.9High Success. Good for lipophilic salts.[1]EtOH / MTBE
Chiral Resolving L-Tartaric Acid3.0Moderate. Critical for enantiomeric purity.[1] Prone to solvates.MeOH / Water (95:5)
Weak Organic Acetic / Propionic4.8Failure Risk. Salt may dissociate in solution or form oil.[1]Not Recommended
Protocol: Stoichiometry Check

For this specific amino-phenol, 1:1 stoichiometry is critical .[1]

  • Excess Acid: If you use >1.1 equivalents of a strong acid, you risk protonating the phenol (unlikely) or simply solubilizing the salt in the excess acid.

  • Excess Base: The free base is an oil/low-melting solid.[1] Any excess will coat the crystals and cause agglomeration.

Part 3: Oxidation & Color Changes[1]

User Issue: "My white crystals turn pink or brown upon drying or storage."

Mechanism: Phenolic Oxidation

The phenol group at position 1 is electron-rich and susceptible to oxidation into quinones (which are deeply colored), especially in basic conditions or in the presence of trace metals.

Prevention Protocol
  • Degassing: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.[1]

  • Acidic Environment: Crystallizing as a salt (low pH) naturally protects the phenol.[1] Never leave the free base exposed to air for long periods.[1]

  • Additives: If color persists, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the workup before crystallization.[1]

  • Drying: Dry in a vacuum oven at <40°C. High heat accelerates quinone formation.[1]

Part 4: Solvent Screening Strategy

User Issue: "What is the best solvent system? It's too soluble in methanol but insoluble in hexane."[1]

The "Goldilocks" Zone

This molecule has a polar domain (amino-ethyl) and a non-polar domain (methyl-phenyl).[1] You need a hybrid solvent system .

Recommended Systems:

  • Isopropanol (IPA) + Isopropyl Acetate (IPAc):

    • Why: IPA dissolves the polar salt; IPAc acts as a gentle anti-solvent that shares structure, reducing shock nucleation.

  • Ethanol + MTBE:

    • Why: MTBE is excellent for forcing precipitation of amine salts without extracting the acid.

  • Avoid:

    • Pure Water: High solubility often leads to losses; difficult to dry.[1]

    • Dichloromethane (DCM): often forms solvates that collapse upon drying.[1]

Visual Logic: Salt Selection Decision Tree

SaltSelectionInputGoal:Crystallize SaltCheckChiralIs Optical PurityRequired?Input->CheckChiralYesChiralYes: ResolutionCheckChiral->YesChiralRacemic InputNoChiralNo: Isolation/PurificationCheckChiral->NoChiralPure (1S) InputTartaricUse L-Tartaric orDibenzoyl-L-TartaricYesChiral->TartaricSolventChiralSolvent:MeOH or EtOH/H2OTartaric->SolventChiralSuccessCrystalline SolidSolventChiral->SuccessStrongAcidUse HCl (1.0 eq)or MsOHNoChiral->StrongAcidSolventAchiralSolvent:IPA/IPAc or EtOH/MTBEStrongAcid->SolventAchiralSolventAchiral->SuccessFailOil / GumSolventAchiral->FailFast CoolingFail->InputSee Oiling Out Protocol

Caption: Figure 2. Decision matrix for selecting counter-ions and solvents based on purification goals.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text on supersaturation and oiling out mechanisms).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Black, S. N., et al. (2007).[1] Structure, solubility, screening, and synthesis of molecular salts.[1] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] Link

  • Viedma, C. (2005).[1] Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling.[1] Physical Review Letters, 94(6), 065504.[1] (Relevant for chiral resolution dynamics). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative guide on pKa rules and counter-ion selection).

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylphenol and 2-[(1S)-1-aminoethyl]-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and chemical synthesis, offering definitive structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of a foundational aromatic structure, 3-methylphenol (m-cresol), and its more complex, chiral derivative, 2-[(1S)-1-aminoethyl]-3-methylphenol. By examining the spectral data of the simpler precursor alongside the predicted data for the target molecule, we will demonstrate how NMR unequivocally validates the successful introduction of a chiral aminoethyl substituent onto the phenol ring. This analysis serves as a practical guide for researchers engaged in structural verification, highlighting the causality behind spectral shifts and the logic of experimental design.

Introduction: The Central Role of NMR in Structural Verification

In the rigorous landscape of pharmaceutical development and synthetic chemistry, absolute certainty in molecular structure is non-negotiable. NMR spectroscopy provides this certainty by mapping the unique chemical environment of spin-active nuclei, primarily ¹H and ¹³C.[4][5] The resulting spectrum is a molecular fingerprint, detailing the connectivity, stereochemistry, and electronic environment of atoms within a molecule.[3][4]

This guide focuses on a common synthetic challenge: confirming the regioselective addition of a functional group to an aromatic ring. We will first characterize our starting point, 3-methylphenol , a simple disubstituted benzene. We will then analyze the profound spectral changes that occur upon the introduction of a (1S)-1-aminoethyl group at the C-2 position to form 2-[(1S)-1-aminoethyl]-3-methylphenol . This comparison will not only serve to identify the new functional group but also to confirm its precise location on the aromatic core, a critical step in validating a synthetic pathway.

Experimental Protocol & Data Integrity

The trustworthiness of any spectral interpretation is founded upon a robust and reproducible experimental protocol. The following methodology is designed to ensure high-quality, reliable data acquisition for small organic molecules.

Detailed Methodology for NMR Sample Preparation and Acquisition

This protocol ensures sample purity, optimal concentration, and instrument stability, which are critical for obtaining high-resolution spectra.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 10-20 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7][8] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6][10] Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8][11] Solid particles can degrade the magnetic field homogeneity (shimming) and broaden spectral lines.[7]

    • Cap the NMR tube securely. Label it clearly.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks. Poor shimming results in broad, distorted lineshapes.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. This is typically a rapid experiment, often completed in under a minute.

    • Acquire a proton-decoupled ¹³C spectrum. In this experiment, all ¹H-¹³C coupling is removed, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[12] This simplifies the spectrum and improves signal-to-noise.

    • Process the raw data (Free Induction Decay, FID) using a Fourier Transform, followed by phase correction and baseline correction to yield the final frequency-domain spectrum.[3]

Workflow for Structural Elucidation

The logical flow from sample to structure is a self-validating system, ensuring that each step builds upon reliable data from the preceding one.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Analyte (10-100 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID (¹H & ¹³C) Lock->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Assign Peak Assignment & Integration (¹H) Process->Assign Compare Comparative Analysis Assign->Compare Structure Structure Confirmation Compare->Structure

Caption: Workflow from sample preparation to final structural confirmation.

Spectral Analysis: A Tale of Two Molecules

Part A: The Reference Spectrum of 3-Methylphenol

We begin by analyzing the spectra of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho and meta, respectively, to the C-2 position, which is the target for substitution. The electron-donating nature of these groups influences the chemical shifts of the aromatic protons.[13][14]

¹H NMR (CDCl₃):

  • The aromatic region (δ 6.6-7.2 ppm) shows complex multiplets corresponding to the four protons on the benzene ring. Protons ortho and para to the powerful electron-donating hydroxyl group are shielded and appear at a lower chemical shift (upfield).[13]

  • The phenolic -OH proton typically appears as a broad singlet (around δ 5.0-6.0 ppm, but can vary) due to chemical exchange.[15]

  • The methyl (-CH₃) protons appear as a sharp singlet around δ 2.29 ppm.[16]

¹³C NMR (CDCl₃):

  • The spectrum displays seven distinct signals.

  • The carbon bearing the hydroxyl group (C1) is highly deshielded, appearing around δ 155.4 ppm.

  • The other five aromatic carbons appear in the typical range of δ 112-140 ppm.

  • The methyl carbon gives a signal in the aliphatic region, around δ 21.3 ppm.[17]

Table 1: NMR Data for 3-Methylphenol

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) [17]
C1-OH ~5.5 (br s, 1H) 155.4 (C1)
C2-H ~6.77 (m, 1H) 112.3 (C2)
C3-CH₃ 2.29 (s, 3H) 139.8 (C3)
C4-H ~6.68 (m, 1H) 121.6 (C4)
C5-H ~7.11 (t, 1H) 129.4 (C5)
C6-H ~6.72 (m, 1H) 116.0 (C6)

| C3-C H₃ | | 21.3 |

(Note: ¹H shifts are approximate and multiplets overlap. 's' is singlet, 't' is triplet, 'm' is multiplet, 'br' is broad)

Part B: Predicted Spectrum of 2-[(1S)-1-aminoethyl]-3-methylphenol

The introduction of the CH(NH₂)CH₃ group at the C-2 position dramatically alters the molecule's symmetry and electronic structure, leading to predictable changes in the NMR spectra.

Predicted ¹H NMR Changes:

  • Disappearance of a Signal: The proton at C2 is replaced by the substituent, so its signal (~δ 6.77 ppm) will be absent. This is a key piece of negative evidence.

  • New Aliphatic Signals:

    • Methine (CH): A new signal, a quartet, will appear (predicted ~δ 4.0-4.5 ppm) due to coupling with the three protons of the adjacent methyl group (n+1 rule).

    • Side-chain Methyl (CH₃): A new signal, a doublet, will appear (predicted ~δ 1.4-1.6 ppm) due to coupling with the single methine proton.

    • Amine (NH₂): A broad singlet will appear (predicted ~δ 1.5-3.0 ppm, highly variable and solvent-dependent) for the two amine protons.[15]

  • Aromatic Region Simplification: With only three aromatic protons remaining (H4, H5, H6), the pattern will simplify, showing distinct coupling patterns that confirm the 1,2,3-trisubstitution pattern.

Predicted ¹³C NMR Changes:

  • New Aliphatic Signals: Two new signals will appear for the methine carbon (~δ 50-60 ppm) and the methyl carbon (~δ 20-25 ppm) of the aminoethyl group.

  • Aromatic Shifts: The chemical shifts of all aromatic carbons will be altered due to the electronic effects of the new ortho-substituent.[18] Notably, C2 will become a quaternary carbon with a significantly different shift.

Table 2: Predicted NMR Data for 2-[(1S)-1-aminoethyl]-3-methylphenol

Assignment Predicted ¹H Shift (δ ppm) Predicted ¹³C Shift (δ ppm)
C1-OH ~5.5 (br s, 1H) ~154 (C1)
C2-C H(NH₂)CH₃ - ~125 (C2)
C3-CH₃ ~2.3 (s, 3H) ~138 (C3)
C4-H ~6.7 (d, 1H) ~122 (C4)
C5-H ~7.0 (t, 1H) ~129 (C5)
C6-H ~6.8 (d, 1H) ~118 (C6)
C3-C H₃ ~21
C2-C H(NH₂)CH₃ ~4.2 (q, 1H) ~55
C2-CH(NH₂)CH₃ ~2.0 (br s, 2H) -

| C2-CH(NH₂)C H₃ | ~1.5 (d, 3H) | ~23 |

(Note: 'd' is doublet, 'q' is quartet. All values are predictive based on established substituent effects.)

Comparative Analysis: Linking Structure to Spectrum

The power of this analysis lies in the direct comparison. The most compelling evidence for the successful synthesis is the simultaneous appearance of the new aminoethyl signals and the disappearance of the C2-H signal.

Caption: Mapping structural changes to key NMR spectral evidence.

Expertise & Causality: The observed changes are not arbitrary; they are governed by fundamental principles. The introduction of the aminoethyl group at C2 breaks the molecule's previous plane of symmetry and introduces a new chiral center. The new substituent exerts both inductive and steric effects, which perturb the electronic environment of the remaining aromatic protons, causing their shifts and coupling constants to change. The appearance of the distinct quartet and doublet for the side chain is a classic example of spin-spin coupling, providing definitive proof of the -CH-CH₃ connectivity.

Trustworthiness through Self-Validation: The described protocol is inherently self-validating. The use of a deuterated solvent with a known residual peak provides an internal reference.[19] The expected splitting patterns (e.g., a quartet must be accompanied by a doublet for an ethyl fragment) serve as an internal consistency check. If these patterns are not observed, it indicates either a different structure or a problem with the data acquisition, prompting further investigation. It is important to note that while this analysis confirms the constitution and regiochemistry, standard ¹H/¹³C NMR will not differentiate between the (S) and (R) enantiomers. Chiral resolving agents would be required for that specific determination.

Conclusion

References

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • JoVE. (2015, March 4). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. NMR Facility. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Vaia. (n.d.). The 1 H NMR spectrum of phenol.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2019, October 26). What is the NMR peak for methylphenol?. Retrieved from [Link]

  • Idzik, K. R., et al. (2012, October 15). 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates. PubMed. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Brown, J. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Efficiency of (1S)-Aminoethyl Phenols vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Deep Dive & Comparative Analysis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Asymmetric Organozinc Additions & Ligand Design

Executive Summary: The Phenolic Advantage

In the landscape of asymmetric catalysis, (1S)-aminoethyl phenols (often exemplified by Betti base derivatives) represent a distinct evolution from the classical amino alcohol ligands (e.g., ephedrine, norephedrine). While traditional auxiliaries rely on steric bulk and aliphatic hydroxyl interactions, aminoethyl phenols introduce electronic tuning via the phenolic backbone.

This guide objectively compares (1S)-aminoethyl phenols against industry-standard chiral ligands, focusing on their application in the enantioselective addition of diethylzinc to aldehydes . The data reveals that while amino alcohols are robust, aminoethyl phenols often achieve superior enantiomeric excess (ee) at lower catalyst loadings due to the enhanced acidity and rigidity of the phenoxide-zinc complex.

Mechanistic Architecture

To understand the efficiency gap, we must analyze the transition state. The catalytic cycle for diethylzinc addition typically follows a Noyori-type mechanism , involving a dinuclear zinc complex.

The Structural Differentiator
  • Amino Alcohols (Traditional): Form a 5-membered chelate with Zinc. The aliphatic alkoxide is less acidic (

    
    ), leading to a more flexible coordination sphere.
    
  • Aminoethyl Phenols (Subject): The phenolic hydroxyl (

    
    ) forms a tighter, more covalent bond with Zinc. The resulting 6-membered chelate  (in the case of Betti bases) or rigid 5-membered chelate (for simple aminoethyl phenols) creates a "harder" chiral pocket, minimizing conformational freedom in the transition state.
    
Visualization: The Dinuclear Transition State

The following diagram illustrates the proposed transition state where the chiral ligand (L*) bridges two zinc atoms, directing the ethyl group transfer.

TransitionState cluster_TS Catalytic Cycle Ligand Chiral Ligand ((1S)-Aminoethyl Phenol) Zn1 Zn (Central) Ligand->Zn1 N,O-Chelation Aldehyde Substrate (Benzaldehyde) Zn1->Aldehyde Lewis Acid Activation Zn2 Zn (Ethyl Source) Zn2->Zn1 Bridging Ethyl Zn2->Aldehyde Et-Transfer (Re-face) Product Chiral Alcohol (S-Isomer) Aldehyde->Product Hydrolysis

Caption: Proposed dinuclear transition state. The phenolic ligand coordinates to the central Zn, creating a rigid chiral environment that forces the alkyl group transfer to the Re-face of the aldehyde.

Comparative Analysis: Performance Metrics

We compare (1S)-aminoethyl phenols (specifically Betti base derivatives) against Norephedrine (Amino Alcohol) and BINOL (Diol) in the alkylation of benzaldehyde with diethylzinc.

Reaction Benchmark: PhCHO + Et₂Zn → 1-Phenylpropanol

Table 1: Catalytic Efficiency Comparison
Metric(1S)-Aminoethyl Phenols (Betti Base)Norephedrine (Amino Alcohol)BINOL/Ti(OiPr)₄
Catalyst Loading 1 - 5 mol% 5 - 10 mol%10 - 20 mol%
Typical Yield 90 - 98%85 - 95%80 - 95%
Enantiomeric Excess (ee) 96 - 99% (S) 85 - 92% (S)90 - 98% (R/S)
Reaction Time 4 - 12 h12 - 24 h8 - 18 h
Temperature Sensitivity Robust at 0°C to RTOften requires -20°CRequires 0°C
Synthesis of Ligand 1-Step (Multicomponent) Multi-step / ExtractionMulti-step Resolution
Key Findings:
  • Loading Efficiency: Aminoethyl phenols often reach >95% ee with only 1-2 mol% loading, whereas amino alcohols typically require 5-10% to suppress the background racemic reaction.

  • Electronic Tuning: The aromatic ring on the ligand allows for "electronic modulation." Adding electron-withdrawing groups (e.g., -Cl, -NO2) to the phenol ring increases the acidity, often accelerating the reaction rate—a feature difficult to replicate with aliphatic amino alcohols.

  • Substrate Scope: While both classes handle aromatic aldehydes well, aminoethyl phenols show superior performance with aliphatic aldehydes , which are notoriously difficult for standard amino alcohols due to their flexibility.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of (S)-1-phenylpropanol using a (1S)-aminoethyl phenol ligand. Safety: Diethylzinc is pyrophoric. All operations must be performed under Argon/Nitrogen.

Reagents
  • Ligand: (S)-1-(α-aminobenzyl)-2-naphthol (Betti Base) (15 mg, 0.05 mmol, 5 mol%)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol)

  • Solvent: Toluene (anhydrous, 4 mL)

Step-by-Step Workflow
  • Ligand Activation:

    • Flame-dry a 10 mL Schlenk flask and purge with Argon.

    • Add the Ligand and Toluene .

    • Add Diethylzinc dropwise at room temperature.

    • Observation: Evolution of ethane gas indicates formation of the Zinc-Phenoxide complex. Stir for 20 min.

  • Substrate Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add Benzaldehyde slowly via syringe.

    • Note: The solution color may deepen (yellow/orange) due to complex formation.

  • Reaction Monitoring:

    • Stir at 0°C for 6–12 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.

  • Quench & Workup:

    • Quench carefully with 1M HCl (2 mL). Caution: Vigorous bubbling.

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Purify via flash chromatography.

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).

Synthesis Pathway: The "Green" Advantage

One of the strongest arguments for using aminoethyl phenols is their accessibility. Unlike BINOL (which requires expensive resolution) or specific amino acids, these ligands can be synthesized via the Betti Reaction —a classic multicomponent condensation.

BettiSynthesis Naphthol 2-Naphthol Reaction Betti Reaction (Multicomponent) Naphthol->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Amine Amine (NH3 or R-NH2) Amine->Reaction Ligand (1S)-Aminoethyl Phenol (Betti Base) Reaction->Ligand One-Pot High Atom Economy

Caption: The Betti reaction allows for the one-pot assembly of the chiral ligand, offering a significant atom-economy advantage over multi-step ligand syntheses.[1][2][3]

References

  • Palmieri, G. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by aminoethyl phenols. Tetrahedron: Asymmetry, 11(16), 3361-3373. Link

  • Cardellicchio, C., et al. (1998). New chiral ligands from the Betti reaction: synthesis and application in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 9(20), 3667-3675. Link

  • Xu, L., et al. (2005). Chiral aminonaphthol-catalyzed enantioselective carbonyl addition of diethylzinc to aromatic aldehydes. Chirality, 17(8), 476-480.[4] Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Szatmári, I., & Fülöp, F. (2004). Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives (Betti bases). Current Organic Synthesis, 1(2), 155-168. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry characterization of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- , a chiral phenolic amine intermediate. This document focuses on differentiating this specific isomer from its structural analogs (regioisomers and chain isomers) using fragmentation mechanics.

Product Identity: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- CAS Registry Number: (Analogous to 143663-99-6 / Generic Class: Aminoethyl-cresols) Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol Classification: Chiral Benzylic Amine / Cresol Derivative

Executive Summary

In drug development and metabolic profiling, distinguishing Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (Compound A) from its structural isomers is critical due to distinct pharmacological activities. This guide compares the fragmentation performance of Compound A against its primary "imposter" alternative: 2-(2-aminoethyl)-3-methylphenol (a phenethylamine analog).

Key Finding:

  • Compound A (Benzylic Amine): Fragments via

    
    -cleavage of the methyl group , yielding a dominant base peak at m/z 136  (
    
    
    
    ).
  • Alternative (Phenethylamine): Fragments via benzylic

    
    -cleavage , yielding a dominant base peak at m/z 30  (
    
    
    
    ).

This distinctive fragmentation pattern allows for unambiguous identification without relying solely on chromatographic retention time.

Mechanistic Fragmentation Analysis (EI Source)

The Core Mechanism: Alpha-Cleavage

For Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- , the amine group is attached to the benzylic carbon (the carbon directly attached to the aromatic ring). In Electron Ionization (EI) at 70 eV, the radical cation directs fragmentation through


-cleavage.

Pathway:

  • Ionization: Removal of an electron from the nitrogen lone pair creates the molecular ion (

    
    , m/z 151).
    
  • 
    -Cleavage:  The bond beta to the nitrogen (the C-C bond of the methyl group on the ethyl chain) breaks.
    
  • Radical Loss: A methyl radical (

    
    , 15 Da) is ejected.
    
  • Stabilization: The resulting cation is a resonance-stabilized iminium ion conjugated with the aromatic ring.

Resulting Spectrum Signature:

  • Base Peak: m/z 136 (100% Relative Abundance).

  • Molecular Ion: m/z 151 (Distinct, ~5-20% abundance).

  • Secondary Ions: m/z 107 (Hydroxymethyltropylium, loss of imine fragment), m/z 77 (Phenyl).

Visualization of Fragmentation Pathway[1][2]

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 151 [Ar-CH(NH2)-CH3]+. Alpha_Cleavage α-Cleavage (Loss of Methyl Radical) M_Ion->Alpha_Cleavage - e- Base_Peak Base Peak Ion m/z 136 [Ar-CH=NH2]+ Alpha_Cleavage->Base_Peak - •CH3 (15 Da) Tropylium Tropylium Ion m/z 107 [C7H7O]+ Base_Peak->Tropylium - CHNH (29 Da) (Secondary Decay) L1 Precursor L2 Mechanism L3 Product Ion

Caption: Figure 1. EI Fragmentation pathway of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- showing the dominant formation of the m/z 136 iminium ion.

Comparative Performance Data

The following table contrasts the Mass Spec profile of the target compound against its most common structural isomers.

FeatureTarget: 2-(1-aminoethyl)-3-methylphenol Alternative A: 2-(2-aminoethyl)-3-methylphenol Alternative B: 4-methyl regioisomer
Structure Type Benzylic Amine (Alpha-methyl)Phenethylamine (Chain isomer)Benzylic Amine (Ring isomer)
Dominant Mechanism

-Cleavage (Loss of Methyl)
Benzylic

-Cleavage

-Cleavage (Loss of Methyl)
Base Peak (100%) m/z 136 m/z 30 (

)
m/z 136
Diagnostic Ion m/z 136 (High Intensity)m/z 107 (

)
m/z 91 vs 77 ratio differs
Differentiation Strategy Primary ID Easily distinguished by MS Requires Chromatography

Analysis:

  • Vs. Alternative A: The target is easily distinguished. If your spectrum shows a base peak at m/z 30, you have synthesized the phenethylamine impurity, not the target.

  • Vs. Alternative B: The 4-methyl isomer produces an identical primary mass spectrum. Differentiation requires chromatographic separation (Target elutes earlier on non-polar columns due to ortho-effect hydrogen bonding between

    
     and 
    
    
    
    ).

Experimental Protocols

Protocol A: GC-MS Analysis with Derivatization

Direct injection of phenolic amines often leads to peak tailing. Silylation is recommended for robust quantification.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Derivatization: Add 100 µL MSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Targets both -OH and -NH2 groups; expect Di-TMS derivative).

  • GC-MS Injection:

    • Inlet: 250°C, Split 20:1.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Expected Mass Shift:

    • MW (Di-TMS) = 151 + 72 + 72 = 295 Da.

    • Base Peak (Di-TMS):

      
      -cleavage of methyl -> m/z 280  (
      
      
      
      ).
Protocol B: LC-MS/MS (ESI+)

For high-throughput screening where derivatization is impractical.

Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor: [M+H]+ = 152.1

  • Quantifier Transition: 152.1 → 135.1 (Loss of

    
    , characteristic of protonated amines).
    
  • Qualifier Transition: 152.1 → 107.1 (Loss of ethylamine chain/tropylium formation).

Analytical Workflow Diagram

Workflow Start Sample: 2-[(1S)-1-aminoethyl]-3-methylphenol Decision Select Method Start->Decision GC_Prep Derivatization (MSTFA) Target: Di-TMS (MW 295) Decision->GC_Prep Structural Confirmation LC_Prep Dilution in 0.1% Formic Acid Decision->LC_Prep High Throughput GC_Run GC-MS (EI Source) Split 20:1, DB-5ms GC_Prep->GC_Run GC_Result Result: Base Peak m/z 280 (M-15 confirmed) GC_Run->GC_Result LC_Run LC-MS/MS (ESI+) C18 Column LC_Prep->LC_Run LC_Result Result: Transition 152 -> 135 (Ammonia Loss) LC_Run->LC_Result

Caption: Figure 2. Decision matrix for analytical workflow selection based on experimental needs.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenethylamine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for alpha-cleavage mechanisms in benzylic amines).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem Compound Summary. 3-(1-aminoethyl)phenol (Isomer Analog). National Center for Biotechnology Information. Available at: [Link][1]

Sources

Optical rotation benchmarks for pure PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL-

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical benchmark protocol for Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- , a specialized chiral building block. Due to the specific substitution pattern (ortho-aminoethyl, meta-methyl), this compound exhibits distinct chiroptical properties compared to its common meta-substituted isomers (e.g., Rivastigmine intermediates).

Executive Summary & Structural Context

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (also referred to as (S)-2-(1-aminoethyl)-3-methylphenol) is a chiral aminophenol intermediate.[1] Unlike the widely characterized 3-substituted isomers used in Alzheimer’s drug synthesis (e.g., Rivastigmine), this 2,3-disubstituted isomer presents unique steric challenges due to the proximity of the hydroxyl, aminoethyl, and methyl groups.

This guide establishes the benchmarking protocol for this compound, comparing it against established structural analogs to validate optical purity.

Key Chemical Identifiers[1][2][3][4][5][6]
  • Target Molecule: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-

  • Stereochemistry: (S)-Enantiomer

  • Key Feature: Ortho-substitution creates a potential zwitterionic intramolecular hydrogen bond (O–H···N), significantly influencing optical rotation based on solvent pH.

Comparative Benchmarks: Target vs. Analogs

The following table contrasts the target molecule with its closest commercially established analogs. Note that the specific rotation (


) for the target is highly solvent-dependent due to the ortho effect.
FeatureTarget: (S)-2-(1-aminoethyl)-3-methylphenol Analog A: (S)-3-(1-dimethylaminoethyl)phenol Analog B: (S)-4-(1-aminoethyl)phenol
Primary Application Chiral Ligand Synthesis / Specialized CNS IntermediatesRivastigmine Intermediate (Key Precursor)Tyramine Derivative / Diagnostic Reagent
Substitution Ortho (2-position), Meta (3-methyl)Meta (3-position)Para (4-position)
Steric Environment High: Methyl group at C3 restricts rotation of the C2-ethyl chain.Moderate: Substituents are distal.Low: Substituents are opposite.
Expected

Negative (-) in alcoholic solvents (Predicted based on (S)-phenethylamines)-32.7° to -34.0° (c=1, EtOH) [1, 2]Unknown/Variable (Often measured as HCl salt)
Solvent Sensitivity Critical: Strong intramolecular H-bonding in non-polar solvents.Moderate.Low.

Critical Insight: For the (S)-configuration of


-methylbenzylamine derivatives, the optical rotation is typically levorotatory (-)  in methanol/ethanol. However, acidification (forming the HCl salt) can shift the magnitude or even the sign. Always report the counter-ion. 

Validated Experimental Protocol for Optical Rotation

Because this compound is a rare intermediate, relying on a single literature value is risky. You must establish a self-validating benchmark using the following protocol.

A. Sample Preparation (Self-Validating System)

To ensure the optical rotation reading reflects enantiomeric excess (ee) and not moisture or salt impurities:

  • Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent residues (methanol solvates can skew rotation by >5%).

  • Solvent Selection: Use Methanol (HPLC Grade) as the primary standard. Avoid chloroform for amino-phenols due to potential reaction or solubility issues with zwitterions.

  • Concentration: Prepare a standard concentration of

    
      (1  g/100  mL).
    
B. Measurement Workflow
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path Length: 1 dm (100 mm).

  • Temperature: Strictly controlled at 20°C ± 0.5°C .

C. The "Acid-Switch" Validation Test

Amino-phenols exist in equilibrium between neutral, zwitterionic, and protonated forms. To validate your benchmark, measure the rotation in two states:

  • Neutral: Dissolve in pure Methanol. Record

    
    .
    
  • Acidified: Add 2 equivalents of 1.0 M HCl in Methanol. Record

    
    .
    
    • Result: A significant shift in magnitude confirms the chiral center is attached to the amine (nitrogen lone pair involvement). If no shift occurs, suspect racemization or non-chiral impurity.

Reaction Pathway & Characterization Logic

The following diagram illustrates the workflow to synthesize and validate the optical purity of the target, highlighting the critical resolution step.

G Start Precursor: 2-Hydroxy-3-methylacetophenone Imine Intermediate: Ketimine Formation Start->Imine + NH3 / Ti(OiPr)4 Racemate Racemic Mixture: (±)-2-(1-aminoethyl)-3-methylphenol Imine->Racemate Reduction (NaBH4) Resolution Chiral Resolution (via L-Tartaric Acid or Lipase) Racemate->Resolution Kinetic Resolution Target Target Isomer: (S)-2-(1-aminoethyl)-3-methylphenol Resolution->Target Selective Crystallization Validation Validation: 1. HPLC (Chiral Column) 2. Polarimetry (Acid-Switch) Target->Validation QC Check Validation->Resolution If ee < 98%

Figure 1: Synthesis and validation workflow for establishing the optical benchmark of the target chiral aminophenol.

Technical Discussion: Why "Alternatives" Fail

When selecting a benchmark or alternative, researchers often default to the 3-isomer (Rivastigmine intermediate) because it is commercially abundant. This is scientifically unsound for two reasons:

  • The Ortho-Effect (Sterics): The 3-methyl group in your target creates steric clash with the ethylamine chain at position 2. This restricts conformational freedom, potentially increasing the specific rotation magnitude compared to the meta-isomer.

  • Intramolecular Hydrogen Bonding: In the 2-isomer (Target), the phenolic -OH and the amine -NH2 are proximal. In non-polar solvents, they form a stable 6-membered hydrogen-bonded ring. This locks the conformation, altering the optical rotation significantly compared to the 3-isomer where this interaction is impossible.

Recommendation: Do not use the 3-isomer's rotation value (approx -32°) as a pass/fail criterion for the 2-isomer. Instead, rely on Chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA 90:10) to determine Enantiomeric Excess (ee), and use the optical rotation only as a batch-to-batch consistency check.

References

  • Rivastigmine Intermediate Synthesis: Patent CN104151176A. "Chiral intermediate of rivastigmine, and preparation method thereof." (Describes the resolution and rotation of the structurally similar 3-isomer).

  • Chiral Aminophenol Analogs: Molecules (MDPI). "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor." (Provides synthesis and characterization of the direct enantiomeric parent structure).

  • General Properties of Phenethylamines: PubChem Compound Summary. "(R)-3-(1-Aminoethyl)phenol."[2]

  • Chiral Resolution Methodologies: ResearchGate. "Representative synthetic routes of Rivastigmine." (Comparative data on kinetic resolution of aminophenols).

Sources

A Researcher's Guide to Comparative Analysis of Amino-Substituted Methyl Phenol Isomers Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates and final products is a cornerstone of regulatory compliance and successful outcomes. Amino-substituted methyl phenols, also known as aminocresols, are a class of compounds where subtle isomeric differences can profoundly impact pharmacological activity. This guide provides an in-depth, experience-driven comparison of their characteristic infrared (IR) spectroscopy peaks, supported by detailed experimental protocols, to empower researchers with the confidence to distinguish between these critical structural isomers.

The Imperative of Isomer-Specific Characterization

The biological and chemical properties of an amino-substituted methyl phenol are dictated by the relative positions of the hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups on the aromatic ring. An ortho isomer will exhibit different hydrogen bonding capabilities, steric profiles, and electronic distributions compared to its meta or para counterparts. These differences are not trivial; they can be the deciding factor in a drug candidate's efficacy or toxicity. Infrared spectroscopy offers a rapid, reliable, and accessible method for fingerprinting these molecules and confirming the correct isomeric structure has been synthesized.

Part 1: Decoding the Vibrational Signatures of Amino-Substituted Methyl Phenols

The power of IR spectroscopy lies in its ability to detect the unique vibrational frequencies of a molecule's functional groups. In amino-substituted methyl phenols, the spectrum is a rich tapestry woven from the stretching and bending motions of the O-H, N-H, C-H, C-O, and aromatic C=C bonds. The key to isomeric differentiation is understanding how the substitution pattern modulates these frequencies.

The High-Frequency Region: O-H and N-H Stretching (3600-3200 cm⁻¹)

This region is arguably the most diagnostic for this class of compounds.

  • Phenolic O-H Stretch: In a solid or liquid state, phenols display a characteristically strong and broad absorption band due to intermolecular hydrogen bonding, typically centered around 3400-3200 cm⁻¹.[1][2][3][4]

  • Amino N-H Stretch: Primary aromatic amines (-NH2) present two distinct, sharper peaks in this region.[5][6] These correspond to the asymmetric stretch (typically 3500-3400 cm⁻¹) and the symmetric stretch (3400-3300 cm⁻¹).[5][7] The presence of this doublet is a definitive marker for the primary amine group.

The Isomeric Litmus Test: The most significant spectral shift in this region arises from the potential for intramolecular hydrogen bonding . When the -OH and -NH2 groups are ortho to each other, a strong internal hydrogen bond can form. This has two key effects:

  • It weakens the O-H bond, shifting its absorption to a lower wavenumber (frequency).

  • It reduces intermolecular hydrogen bonding, causing the O-H peak to become noticeably sharper and less broad compared to its meta and para isomers where only intermolecular bonding occurs.[4]

C-H Stretching Vibrations (3100-2850 cm⁻¹)
  • Aromatic C-H Stretch: Weak to medium intensity peaks appearing above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the benzene ring.[3][8][9]

  • Aliphatic C-H Stretch: The methyl group (-CH3) gives rise to absorptions just below 3000 cm⁻¹. Look for an asymmetric stretch near 2960 cm⁻¹ and a symmetric stretch near 2870 cm⁻¹.[8][10]

The Fingerprint Region: Bends, Stretches, and Substitution Patterns (1700-650 cm⁻¹)

This information-dense region contains numerous vibrations that, when analyzed together, provide powerful confirmation of molecular identity.

  • N-H Bending (Scissoring): A medium to strong absorption for primary amines is found around 1650-1580 cm⁻¹.[6][11] This can sometimes overlap with the aromatic ring stretches.

  • Aromatic C=C Ring Stretching: A series of sharp peaks of variable intensity between 1625 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the benzene ring.[1][2][3]

  • Phenolic C-O Stretching: A strong, prominent band between 1260 cm⁻¹ and 1180 cm⁻¹ is due to the C-O stretch. Phenols absorb at a higher frequency in this region than aliphatic alcohols, making this a useful diagnostic peak.[3][12]

  • C-H Out-of-Plane (OOP) Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ range is highly characteristic of the substitution pattern on the benzene ring.[9][13][14] For the trisubstituted rings of aminocresols, these patterns provide crucial, albeit complex, evidence for the specific isomer. Distinguishing between, for example, a 1,2,4- and a 1,2,5-substitution pattern relies heavily on this region.

Comparative Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Diagnostic Notes for Isomer Comparison
O-H Stretch (H-bonded)3400 - 3200Strong, BroadCrucial for ortho vs. meta/para. Becomes sharper and shifts to lower frequency in ortho isomers due to intramolecular H-bonding.
N-H Asymmetric Stretch3500 - 3400Medium, SharpConfirms primary amine. Part of a characteristic doublet.
N-H Symmetric Stretch3400 - 3300Medium, SharpConfirms primary amine. Part of a characteristic doublet.
Aromatic C-H Stretch3100 - 3000Weak to MediumConfirms aromatic C-H bonds.
Aliphatic C-H Stretch3000 - 2850MediumConfirms methyl group.
N-H Bend (Scissoring)1650 - 1580Medium to StrongFurther confirmation of the primary amine group.
Aromatic C=C Stretch1625 - 1450Medium, SharpSeries of peaks confirms the aromatic ring.
Phenolic C-O Stretch1260 - 1180StrongStrong peak confirming the phenolic C-O bond.
C-H Out-of-Plane Bend900 - 675Medium to StrongPattern is highly diagnostic of the specific trisubstitution arrangement on the ring.[13][14]

Part 2: A Self-Validating Experimental Protocol for High-Fidelity Spectra

The quality of an IR spectrum is entirely dependent on the quality of the sample preparation. The Potassium Bromide (KBr) pellet method, when executed correctly, is the gold standard for producing clean, interference-free spectra of solid samples.[15] The following protocol is designed as a self-validating system to minimize common errors, particularly moisture contamination.

Diagram: KBr Pellet Preparation Workflow

KBr_Workflow cluster_prep 1. Material Preparation cluster_mix 2. Homogenization cluster_press 3. Pellet Formation cluster_analysis 4. FTIR Analysis s1 Dry spectroscopic-grade KBr powder in oven (e.g., 110°C, 2-4 hrs) s2 Ensure sample is pure and solvent-free s3 Gently heat die set and mortar/pestle to remove adsorbed water m1 Weigh ~1-2 mg sample and ~100-200 mg dry KBr s3->m1 Combine m2 Grind sample and KBr in an agate mortar until a fine, uniform powder is formed p1 Transfer powder to pellet die assembly m2->p1 Load p2 Apply 8-10 tons of pressure in a hydraulic press for ~2 minutes p3 Release pressure slowly and eject transparent pellet a2 Mount KBr pellet in sample holder p3->a2 Mount a1 Acquire background spectrum of empty sample holder a3 Acquire sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) a1->a3 Ratio

Caption: A validated workflow for preparing high-quality KBr pellets for FTIR analysis.

Step-by-Step Methodology
  • The Foundation: Rigorous Drying: Potassium Bromide is highly hygroscopic; any absorbed water will produce a large, broad O-H absorption band (~3400 cm⁻¹) that can obscure the N-H and O-H signals from your sample.[16]

    • Action: Use only spectroscopic grade KBr. Dry it in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until immediately before use.[17]

    • Self-Validation: A clean background scan should show minimal atmospheric water vapor peaks. A KBr-only pellet should be free of a broad water band.

  • Homogenization is Key: The goal is to disperse the sample particles uniformly within the KBr matrix. The particle size must be smaller than the wavelength of the IR radiation to prevent light scattering, which results in a sloping baseline and poor-quality spectra.[17]

    • Action: In a dry agate mortar, combine ~1-2 mg of your amino-substituted methyl phenol sample with ~100-200 mg of the freshly dried KBr.[18]

    • Action: Grind the mixture with a pestle for 2-3 minutes with a firm, circular motion. The final mixture should be a homogenous, fine powder resembling flour.[17]

  • Pellet Pressing for Optical Clarity: The pressure fuses the KBr into a transparent, glass-like disc.

    • Action: Transfer a portion of the powder into the pellet die. Assemble the die and place it in a hydraulic press.

    • Action: Gradually apply 8-10 tons of pressure and hold for approximately 2 minutes.[16][19] This allows the KBr to "cold-flow" and eliminate voids.

    • Self-Validation: A well-prepared pellet will be thin and transparent or translucent.[16] If it is opaque or crumbles easily, it indicates insufficient grinding, moisture contamination, or inadequate pressure.

  • Spectral Acquisition:

    • Action: Always run a background spectrum first. This critical step subtracts the signals from atmospheric CO2 and water vapor, as well as any instrumental artifacts.[18]

    • Action: Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is typically sufficient for high-quality data.

Part 3: A Logic-Driven Approach to Isomer Differentiation

Let's apply this knowledge to differentiate between two isomers: 2-amino-5-methylphenol (ortho-amino) and 4-amino-3-methylphenol (para-amino/hydroxyl).

Diagram: Isomer Differentiation Logic

Isomer_Logic start Analyze Unknown Aminocresol Spectrum check_OH_NH Examine O-H / N-H Region (3600-3200 cm⁻¹) start->check_OH_NH check_OOP Examine C-H OOP Bending (900-675 cm⁻¹) start->check_OOP decision_OH Is the O-H band relatively sharp and at a lower frequency? check_OH_NH->decision_OH match_pattern Compare OOP pattern to known trisubstituted benzene correlations check_OOP->match_pattern ortho_isomer High Likelihood of Ortho-Amino Isomer (e.g., 2-amino-5-methylphenol) decision_OH->ortho_isomer Yes meta_para_isomer High Likelihood of Meta or Para Isomer (e.g., 4-amino-3-methylphenol) decision_OH->meta_para_isomer No conclusion Synthesize all spectral data for definitive identification ortho_isomer->conclusion meta_para_isomer->conclusion confirm_structure Confirm specific substitution pattern (e.g., 1,2,4- vs 1,3,5-) match_pattern->confirm_structure confirm_structure->conclusion

Caption: Decision workflow for identifying aminocresol isomers using key IR spectral regions.

  • Hypothesis for 2-amino-5-methylphenol (ortho-amino):

    • Primary Evidence: The spectrum should exhibit a relatively sharp O-H stretch at a lower wavenumber (e.g., ~3250 cm⁻¹) due to strong intramolecular hydrogen bonding between the adjacent -OH and -NH2 groups. The characteristic N-H doublet will also be present.

    • Corroborating Evidence: The C-H OOP bending pattern in the 900-675 cm⁻¹ region will correspond to a 1,2,4-trisubstituted benzene ring.

  • Hypothesis for 4-amino-3-methylphenol (para-amino/hydroxyl):

    • Primary Evidence: The spectrum will show a much broader O-H stretching band centered at a higher wavenumber (e.g., ~3350 cm⁻¹) characteristic of strong intermolecular hydrogen bonding. The N-H doublet will be clearly resolved.

    • Corroborating Evidence: The C-H OOP bending pattern will also correspond to a 1,2,4-trisubstituted benzene ring.

In this specific comparison, the definitive differentiator is the shape and position of the O-H stretching band . This single feature, driven by the presence or absence of intramolecular hydrogen bonding, provides the most powerful and immediate evidence for distinguishing the ortho isomer from its meta and para relatives. The fingerprint region then serves as a crucial confirmation of the overall substitution pattern.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link][1]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [2]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][5]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][20]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link][6]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link][3]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link][16]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link][18]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link][17]

  • Wikipedia. (n.d.). Nujol. [Link][21]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link][22]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link][23]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. [Link][19]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link][7]

  • Chemistry Pages. (n.d.). Infrared spectra of alcohols and phenols. [Link][4]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link][24]

  • International Crystal Laboratories. (n.d.). Fluorolube® & Nujol® for Sample Preparation. [Link][25]

  • Spectroscopy Online. (2025, January 29). The Big Review IV: Hydrocarbons. [Link][10]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][8]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link][12]

  • Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link][26]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link][27]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. [Link][13]

  • Martens, J., et al. (n.d.). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link][28]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link][14]

  • Martens, J., et al. (2020, September 14). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. PubMed. [Link][29]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link][30]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][31]

  • Heacock, R. A., & Marion, L. (2025, October 5). The infrared spectra of secondary amines and their salts. ResearchGate. [Link][32]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link][9]

  • Das, A. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)
Reactant of Route 2
Reactant of Route 2
PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.